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  • Product: ethyl 5-formyl-1H-pyrrole-3-carboxylate
  • CAS: 1207560-64-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Structure and Chemistry of Ethyl 5-Formyl-1H-Pyrrole-3-Carboxylate

Abstract: This technical guide provides a comprehensive analysis of ethyl 5-formyl-1H-pyrrole-3-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of ethyl 5-formyl-1H-pyrrole-3-carboxylate, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core molecular structure, elucidating the influence of its functional groups on physicochemical properties and reactivity. This document explores principal synthetic routes, with a focus on the Vilsmeier-Haack reaction, and presents a detailed spectroscopic and crystallographic analysis, using the well-documented analogue, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, as a case study. Furthermore, we examine the compound's synthetic utility as a versatile intermediate and its applications in the development of pharmaceuticals, agrochemicals, and dyestuffs. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this valuable pyrrole derivative.

Introduction to the Pyrrole Scaffold in Chemical Science

The pyrrole ring is a foundational five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products (e.g., heme, chlorophyll, vitamin B12) and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The discovery of blockbuster drugs like Atorvastatin has cemented the pyrrole moiety's importance, driving extensive research into the synthesis and functionalization of novel pyrrole-based molecules for a wide array of therapeutic targets.[1] Ethyl 5-formyl-1H-pyrrole-3-carboxylate and its derivatives represent a synthetically versatile class of these compounds, offering multiple functional handles for molecular elaboration.

Core Molecular Structure and Physicochemical Properties

The title compound, ethyl 5-formyl-1H-pyrrole-3-carboxylate, is characterized by a pyrrole ring substituted with an electron-withdrawing formyl group at the C5 position and an ethyl carboxylate group at the C3 position. This substitution pattern profoundly influences the molecule's reactivity and electronic distribution.

The IUPAC name for this compound is ethyl 5-formyl-1H-pyrrole-3-carboxylate.[2] The presence of the C5-formyl and C3-ester groups deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole, while also providing key sites for subsequent chemical transformations.

Table 1: Physicochemical Properties of Ethyl 5-formyl-1H-pyrrole-3-carboxylate and a Key Analogue

PropertyEthyl 5-formyl-1H-pyrrole-3-carboxylateEthyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
CAS Number 1207560-64-2[2]2199-59-9[3][4]
Molecular Formula C₈H₉NO₃C₁₀H₁₃NO₃[3]
Molecular Weight 167.16 g/mol [5]195.22 g/mol [3][6]
Appearance -Brown to light brown crystalline powder[6]
SMILES CCOC(=O)C1=CC(NC=C1)=OCCOC(=O)C1=C(NC(=C1C)C=O)C[3]
InChIKey HTPFMOGFQKDFHX-UHFFFAOYSA-N[5]GDISALBEIGGPER-UHFFFAOYSA-N[3]

Synthesis Strategies: The Vilsmeier-Haack Reaction

The introduction of a formyl group onto an electron-rich heterocycle like pyrrole is most commonly and efficiently achieved via the Vilsmeier-Haack reaction.[7][8] This reaction is a cornerstone of synthetic organic chemistry for producing aromatic aldehydes.

The Causality of the Vilsmeier-Haack Mechanism

The process begins with the activation of a formamide, typically N,N-dimethylformamide (DMF), with an acidic chloride reagent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[9] This step is critical as it generates the highly electrophilic Vilsmeier reagent, a chloroiminium ion. The electron-rich pyrrole ring then acts as a nucleophile, attacking the Vilsmeier reagent. This is the key carbon-carbon bond-forming step. A subsequent workup with water hydrolyzes the resulting iminium salt to yield the final formylated pyrrole.[9]

Pyrroles exhibit a strong preference for electrophilic substitution at the α-positions (C2 and C5) due to superior stabilization of the cationic intermediate.[9] Therefore, synthesizing a β-substituted pyrrole like a 3-carboxylate often involves starting with a precursor that already has the desired C3-ester and then performing the formylation, which will preferentially occur at an available α-position (C5).

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrole Ethyl 1H-pyrrole-3-carboxylate Intermediate Iminium Salt Intermediate Pyrrole->Intermediate + Vilsmeier Reagent Product Ethyl 5-formyl-1H-pyrrole-3-carboxylate Intermediate->Product + H₂O Workup

Caption: Workflow for the Vilsmeier-Haack formylation of a pyrrole ester.

Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a representative procedure adapted from the synthesis of a structurally similar compound, ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate.[10] This serves as a validated template for researchers.

Objective: To synthesize ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate.

Materials:

  • 3,4-dimethyl-2-ethoxycarbonyl-pyrrole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.0 eq)

  • N,N-Dimethylformamide (DMF) (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool DMF in an ice-water bath. Add POCl₃ (1.0 eq) dropwise with vigorous stirring. Allow the mixture to stir for 15-20 minutes at 0°C. This exothermic reaction forms the electrophilic Vilsmeier reagent.

  • Addition of Pyrrole: Dissolve the starting pyrrole ester (1.0 eq) in CH₂Cl₂ and add this solution dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Quenching: Carefully add a 10% aqueous solution of Na₂CO₃ to quench the reaction. The addition should be slow to control effervescence.

  • Hydrolysis: Reflux the biphasic mixture for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure formylated pyrrole.

Case Study: Spectroscopic and Crystallographic Analysis of Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Due to its widespread use as a pharmaceutical intermediate, the 2,4-dimethyl analogue (CAS 2199-59-9) is exceptionally well-characterized. Its data provides authoritative insight into the structural and electronic features of this class of molecules.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Table 2: Key Spectroscopic Data for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Technique Observation Interpretation
¹H NMR δ ~9.5-10.0 ppm (s, 1H)δ ~9.0-11.0 ppm (br s, 1H)δ ~4.2 ppm (q, 2H)δ ~2.4 ppm (s, 3H)δ ~2.2 ppm (s, 3H)δ ~1.3 ppm (t, 3H)Aldehyde proton (-CHO)Pyrrole N-H protonEthyl ester methylene (-OCH₂CH₃)C5-Methyl protonsC2-Methyl protonsEthyl ester methyl (-OCH₂CH₃)
¹³C NMR δ ~180 ppmδ ~165 ppmδ ~140-120 ppmδ ~60 ppmδ ~14 ppmAldehyde carbonyl (C=O)Ester carbonyl (C=O)Aromatic carbons of pyrrole ringEthyl ester methylene (-OCH₂)Ethyl ester methyl (-CH₃) and ring methyls
Mass Spec (ESI+) m/z = 196.09 [M+H]⁺[11]Confirms the molecular weight of 195.22 g/mol .
Infrared (IR) ~3300 cm⁻¹ (broad)~1680 cm⁻¹ (strong)~1660 cm⁻¹ (strong)N-H stretching vibrationEster C=O stretchingAldehyde C=O stretching
X-ray Crystallography Insights

Single-crystal X-ray diffraction studies on ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate reveal critical details about its solid-state conformation.[12][13] The molecule is confirmed to be approximately planar, a direct consequence of the sp² hybridization of the atoms in the aromatic pyrrole ring.[12][13]

Most significantly, the crystal structure is consolidated by a network of intermolecular hydrogen bonds. The pyrrole N-H group acts as a hydrogen bond donor, while the oxygen atom of the formyl group of an adjacent molecule acts as the acceptor (N-H···O).[12][13] This interaction links molecules into inversion dimers, a common and stabilizing motif in crystal packing.

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B molA R₁-C(=O)···H-N-Pyrrole-R₂ molB R₂-Pyrrole-N-H···O=C-R₁ NH_A N-H O_B O=C NH_A->O_B H-Bond NH_B N-H O_A O=C NH_B->O_A H-Bond

Caption: Dimer formation via intermolecular N-H···O hydrogen bonds.

Chemical Reactivity and Synthetic Utility

The dual functionality of the title compound makes it a highly valuable and versatile intermediate. The formyl and ester groups serve as orthogonal handles for a wide range of chemical modifications.

  • Reactions of the Formyl Group: The aldehyde is a gateway to numerous transformations, including Knoevenagel condensations, Wittig reactions, reductive aminations to form amines, and oxidation to a carboxylic acid.

  • Reactions of the Ester Group: The ethyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to amides via aminolysis. This is particularly relevant in drug development for tuning solubility and creating new interaction points with biological targets.

This synthetic flexibility allows for the construction of complex molecular architectures from a relatively simple starting material.

Synthetic_Utility cluster_0 Formyl Group Chemistry cluster_1 Ester Group Chemistry Start Ethyl 5-formyl-1H-pyrrole-3-carboxylate Oxidation Carboxylic Acid Start->Oxidation Oxidation (e.g., Ag₂O) ReductiveAmination Amine Start->ReductiveAmination Reductive Amination (R-NH₂, NaBH₃CN) Knoevenagel Alkene Start->Knoevenagel Knoevenagel Condensation (Malonic Acid, Piperidine) Hydrolysis Carboxylic Acid Start->Hydrolysis Hydrolysis (NaOH, H₂O) Amidation Amide Start->Amidation Amidation (R-NH₂, Heat) Reduction Alcohol Start->Reduction Reduction (e.g., LiAlH₄)

Caption: Potential synthetic pathways from the title compound.

Applications in Drug Discovery and Materials Science

The utility of this pyrrole scaffold is best demonstrated by its role as a key intermediate in the synthesis of high-value commercial products.

  • Pharmaceuticals: Derivatives of formyl pyrrole carboxylates are crucial in the industrial synthesis of several modern drugs. For instance, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a documented intermediate in the synthesis of Sunitinib , a receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers.[14] Related structures, such as ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate, are key intermediates for Vonoprazan , a potassium-competitive acid blocker used for treating acid-related disorders.[15]

  • Agrochemicals: The pyrrole core is being actively investigated for the development of new crop protection agents. The functional groups on the title compound allow for the systematic modification and synthesis of libraries of compounds to be screened for herbicidal, fungicidal, or insecticidal activity.[14]

  • Dyestuffs: The heterocyclic pyrrole system is an effective chromophore. By modifying the substituents on the ring, chemists can fine-tune the electronic properties to create a variety of stable and vibrant dyes for industrial applications.[14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of ethyl 5-formyl-1H-pyrrole-3-carboxylate and its derivatives is paramount.

  • Hazard Identification: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][16]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

    • Avoid breathing dust, fumes, or vapors.[16]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry place away from direct sunlight.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Chinese Chemical Letters. An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. [Link]

  • Scribd. Vilsmeier-Haack Formylation of Pyrroles. [Link]

  • Synlett. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. [Link]

  • MestReNova. Vilsmeier formylation of pyrrole. [Link]

  • Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]

  • Taylor & Francis Online. Synthesis of 1-Substituted Pyrrole-3-carboxaldehydes. [Link]

  • PubChem. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. [Link]

  • SpectraBase. Ethyl 5-chloro-4-formyl-2-methyl-1-(pent-4-enyl)-1H-pyrrole-3-carboxylate. [Link]

  • Chemsrc. ethyl 5-formyl-1H-pyrrole-3-carboxylate. [Link]

  • National Institutes of Health (NIH). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. [Link]

  • PubChemLite. Ethyl 5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxylate. [Link]

  • MDPI. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • ResearchGate. (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. [Link]

  • National Institutes of Health (NIH). Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate. [Link]

  • NIST WebBook. 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid in Agrochemicals and Dyestuffs. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

  • SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

  • PubChemLite. Ethyl 5-formyl-1h-pyrrole-2-carboxylate (C8H9NO3). [Link]

  • PubChem. ethyl 5-formyl-1H-pyrrole-2-carboxylate. [Link]

  • Royal Society of Chemistry. Supporting Information Synthesis of substituted pyrroles.... [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety and Hazards of Ethyl 5-formyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and a comprehensive, site-specific risk assessment. Always consult the latest SDS from your supplier and adhere to all institutional and regulatory safety protocols.

Preamble: Navigating the Data Gap for a Niche Reagent

It is imperative to treat ethyl 5-formyl-1H-pyrrole-3-carboxylate with, at a minimum, the same level of caution as its dimethylated analog.

Section 1: Hazard Identification and Classification (Analog-Based)

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on available data for the analog, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, the following classifications are anticipated[1][2].

Hazard Class Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4 alt text Warning H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2 alt text Warning H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2A alt text Warning H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3 alt text Warning H335: May cause respiratory irritation[1][2]

Expert Analysis of Functional Group Contributions:

  • Aromatic Aldehyde (Formyl Group): Aldehydes are a well-known class of irritants and sensitizers. The electrophilic nature of the carbonyl carbon can lead to covalent modification of biological macromolecules, contributing to skin and respiratory irritation.

  • Pyrrole Ring: While the pyrrole core itself is of lower toxicity, substituted pyrroles can exhibit a wide range of biological activities and associated toxicities. The overall hazard profile is dictated by the nature and position of its substituents.

  • Ester Moiety: The ethyl carboxylate group is generally considered to have low toxicity.

Section 2: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial when handling chemicals with incomplete toxicological data. The primary goal is to minimize exposure through a hierarchy of controls.

RiskAssessmentWorkflow cluster_planning 1. Planning & Information Gathering cluster_assessment 2. Hazard & Risk Evaluation cluster_control 3. Control Implementation cluster_review 4. Review & Refine info Identify Compound & Procedure sds Search for Specific SDS (e.g., CAS No. 1207560-64-2) info->sds analog If no SDS, find close analog data (e.g., CAS No. 2199-59-9) sds->analog lit Review literature for reactivity and similar compound hazards analog->lit haz_id Identify Hazards (Irritation, Acute Toxicity) lit->haz_id exp_path Determine Exposure Routes (Inhalation, Dermal, Ingestion) haz_id->exp_path risk_eval Evaluate Risk Level (Low, Medium, High) based on quantity and procedure exp_path->risk_eval eng Engineering Controls (Fume Hood) risk_eval->eng admin Administrative Controls (SOPs, Training) ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) monitor Monitor Process ppe->monitor review Review Incidents/Near Misses monitor->review update Update SOPs as needed review->update

Caption: Risk Assessment Workflow for Handling Research Chemicals.

Engineering Controls: The First Line of Defense

The primary method to control exposure to fine chemical powders and vapors is through robust engineering controls.

  • Chemical Fume Hood: All handling of solid ethyl 5-formyl-1H-pyrrole-3-carboxylate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of airborne particulates and potential vapors[4].

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential contaminants[4].

Personal Protective Equipment (PPE): A Necessary Barrier

Appropriate PPE is mandatory to prevent dermal and eye contact.

  • Eye Protection: Chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required. A face shield should be considered if there is a significant splash hazard[5][6].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected. Always wash hands thoroughly after removing gloves[6].

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron may be appropriate.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is fundamental to laboratory safety.

  • Handling:

    • Avoid all personal contact, including the inhalation of dust or vapors[4].

    • Do not eat, drink, or smoke in areas where the chemical is handled or stored[5].

    • Use spark-proof tools and avoid creating dust clouds, especially if the compound's flammability characteristics are unknown.

    • Weigh the compound in a fume hood, preferably on a disposable weighing paper or in a tared, sealed container to minimize contamination of balances and surrounding surfaces.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area[4].

    • The analog compound is recommended to be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. This is a prudent measure for the target compound as well to ensure long-term stability.

    • Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which can initiate vigorous or exothermic reactions[5].

Section 3: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Scenario Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][5].
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention[2][5].
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or if breathing is difficult, seek immediate medical attention[2][5].
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention[2][5].
Minor Spill Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation. Place it into a sealed, labeled container for chemical waste disposal. Clean the spill area with a suitable solvent and then with soap and water[4]. Do not allow the material to enter drains or waterways[2][3].
Fire Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher. Water spray may also be used to cool containers. Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx)[7]. Firefighters should wear self-contained breathing apparatus (SCBA)[4].

Section 4: Chemical Properties and Stability

Understanding the chemical's stability and reactivity is key to preventing hazardous situations.

Property Information (Based on Analog and General Chemical Principles)
Chemical Stability Expected to be stable under recommended storage conditions (cool, dry, inert atmosphere)[2][5].
Conditions to Avoid Excess heat, dust formation, and exposure to incompatible materials[8].
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[5].
Hazardous Decomposition Products Under fire conditions, will likely produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[7][8].
Hazardous Polymerization Not expected to occur[5][8].

Conclusion

While specific safety data for ethyl 5-formyl-1H-pyrrole-3-carboxylate remains limited, a robust safety protocol can be established by leveraging data from its close structural analog, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, and applying fundamental principles of chemical safety. The primary hazards are anticipated to be acute oral toxicity, skin and eye irritation, and respiratory tract irritation. Mitigation of these risks is readily achievable through the consistent application of engineering controls, appropriate personal protective equipment, and stringent safe handling procedures. All researchers must perform a thorough risk assessment before commencing any work with this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137485, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20761785, N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide. Retrieved from [Link].

  • Chemsrc (2025). ethyl 5-formyl-1H-pyrrole-3-carboxylate. Retrieved from [Link].

  • Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1125. Retrieved from [Link].

  • Kang, S. S., et al. (2008). (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. ResearchGate. Retrieved from [Link].

  • Pharmaffiliates (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link].

  • NIST (2026). 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link].

Sources

Foundational

An In-depth Technical Guide to the Solubility of Ethyl 5-formyl-1H-pyrrole-3-carboxylate

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 5-formyl-1H-pyrrole-3-carboxylate (CAS No. 1207560-64-2), a key heterocyclic building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 5-formyl-1H-pyrrole-3-carboxylate (CAS No. 1207560-64-2), a key heterocyclic building block in medicinal chemistry and materials science. In the absence of extensive published quantitative data, this document leverages structural analysis, physicochemical principles, and qualitative data from closely related analogs to establish a predictive solubility profile. Furthermore, it equips researchers with a robust, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, ensuring a pathway to self-validated, reliable data generation. This guide is intended for researchers, process chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction optimization to formulation and crystallization.

Introduction: The Significance of Solubility for Pyrrole Derivatives

Ethyl 5-formyl-1H-pyrrole-3-carboxylate is a multifunctionalized pyrrole, a class of heterocyclic compounds of immense interest in pharmaceutical and materials research. The strategic placement of a formyl group, an ethyl ester, and a reactive N-H bond on the pyrrole core makes it a versatile intermediate for the synthesis of more complex molecular architectures.

The solubility of this compound is a critical parameter that dictates its utility. In synthetic chemistry, solubility in reaction solvents governs reaction kinetics, efficiency, and scalability. For purification, differential solubility in various solvents is the cornerstone of crystallization, enabling the isolation of high-purity material. In pharmaceutical development, the solubility profile influences formulation strategies, bioavailability, and the selection of appropriate delivery vehicles. This guide provides a foundational understanding of these characteristics for ethyl 5-formyl-1H-pyrrole-3-carboxylate.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of ethyl 5-formyl-1H-pyrrole-3-carboxylate, we must first analyze its molecular structure and inherent physicochemical properties.

  • Molecular Structure: The molecule comprises a five-membered aromatic pyrrole ring, substituted with an electron-withdrawing formyl group (-CHO) and an ethyl carboxylate group (-COOEt).

  • Polarity and Hydrogen Bonding: The presence of the carbonyl groups (in the formyl and ester functions) and the pyrrolic N-H group imparts significant polarity to the molecule.

    • Hydrogen Bond Donors: The N-H group is a strong hydrogen bond donor.

    • Hydrogen Bond Acceptors: The oxygen atoms of the formyl and ester groups are effective hydrogen bond acceptors.

  • Molecular Weight: Approximately 167.16 g/mol .[1]

This combination of a moderately polar aromatic ring and multiple hydrogen bonding sites suggests that ethyl 5-formyl-1H-pyrrole-3-carboxylate is a moderately polar solid. The fundamental principle of "like dissolves like" dictates that it will exhibit preferential solubility in solvents of similar polarity.[2]

Predicted Solubility in Common Organic Solvents

Based on its structure and qualitative data from analogous compounds, a predictive solubility profile can be established. A closely related analog, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, is reported to be recrystallized from ethyl acetate and ethanol, indicating good solubility in these solvents at elevated temperatures and lower solubility at room temperature.[2][3] This is a common characteristic for moderately polar organic solids and serves as a strong basis for our predictions.

Solvent Class Solvent Examples Predicted Solubility Rationale
Protic Polar Methanol, EthanolHigh These solvents can engage in strong hydrogen bonding with the N-H (donor) and C=O (acceptor) groups of the solute, effectively solvating the molecule.
Aprotic Polar Acetone, AcetonitrileModerate to High These solvents possess strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the solute's polar functional groups.
Aprotic Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Very High As highly polar aprotic solvents with strong hydrogen bond accepting capabilities, DMSO and DMF are expected to be excellent solvents for this compound.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate (THF), Low (Diethyl Ether) THF, being more polar than diethyl ether, will be a better solvent. The ether oxygen can accept hydrogen bonds, but overall solvation is less effective than with protic or more polar aprotic solvents.
Esters Ethyl AcetateModerate Ethyl acetate represents a balance of polarity, making it a good candidate for moderate solubility and an excellent choice for recrystallization, as suggested by analog data.[2][3]
Halogenated Dichloromethane (DCM), ChloroformModerate These solvents can dissolve moderately polar compounds, though they lack strong hydrogen bonding capabilities.
Nonpolar Hexanes, TolueneVery Low to Insoluble The significant polarity and hydrogen bonding potential of the solute are incompatible with the nonpolar nature of these solvents, which rely on weaker van der Waals forces for solvation.
Aqueous WaterInsoluble While the molecule has polar groups, the nonpolar hydrocarbon backbone of the ethyl group and the pyrrole ring will likely dominate, leading to very poor water solubility.

Experimental Determination of Equilibrium Solubility

While predictions are valuable, empirical data is the gold standard. The most widely accepted method for determining the equilibrium solubility of a compound is the Shake-Flask Method .[2] This protocol provides a reliable and reproducible means of quantifying solubility in a given solvent at a specific temperature.

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of ethyl 5-formyl-1H-pyrrole-3-carboxylate in a selected organic solvent at a controlled temperature.

Materials:

  • Ethyl 5-formyl-1H-pyrrole-3-carboxylate (high purity)

  • Selected organic solvent (HPLC grade or equivalent)

  • Temperature-controlled orbital shaker or incubator

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Analytical balance

  • Calibrated pipettes

  • Centrifuge

  • 0.2 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Solutions:

    • Add a known volume of the selected solvent (e.g., 5.0 mL) to several glass vials.

    • Add an excess amount of ethyl 5-formyl-1H-pyrrole-3-carboxylate to each vial. "Excess" is critical; enough solid must be present to ensure a saturated solution with undissolved solid remaining at equilibrium.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a period sufficient to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.[2]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).[2]

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Immediately filter the supernatant through a 0.2 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.[2]

    • Perform a precise serial dilution of the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted filtrate using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of ethyl 5-formyl-1H-pyrrole-3-carboxylate of known concentrations.

    • Determine the concentration of the solute in the filtrate by comparing its response to the calibration curve.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Visualizing Key Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_0 Factors Influencing Solubility Solute Solute Properties (Ethyl 5-formyl-1H-pyrrole-3-carboxylate) Polarity Polarity Solute->Polarity Polarity (H-Bonding) MW MW Solute->MW Molecular Weight & Size Solubility Solubility Solute->Solubility Determine Solvent Solvent Properties Polarity_S Polarity_S Solvent->Polarity_S Polarity (Dielectric Const.) Hbond Hbond Solvent->Hbond H-Bonding (Protic/Aprotic) Solvent->Solubility Determine Temp Temperature Temp->Solubility Determine

Caption: Key factors governing the solubility of the target compound.

G A 1. Add Excess Solute to Solvent in Vial B 2. Equilibrate (Shaker, 24-72h, 25°C) A->B C 3. Centrifuge to Pellet Excess Solid B->C D 4. Filter Supernatant (0.2 µm PTFE filter) C->D E 5. Dilute Filtrate for Analysis D->E F 6. Quantify by HPLC (vs. Calibration Curve) E->F G 7. Report Solubility (mg/mL or mol/L) F->G

Caption: Generalized workflow for the Shake-Flask solubility method.

Conclusion and Recommendations

Ethyl 5-formyl-1H-pyrrole-3-carboxylate is predicted to be a moderately polar compound with high solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF), moderate solubility in solvents like ethyl acetate and THF, and poor solubility in nonpolar solvents such as hexanes. This profile makes solvents like ethanol and ethyl acetate prime candidates for reaction media and, particularly, for purification via recrystallization.

For researchers requiring precise solubility data for process modeling, formulation, or other quantitative applications, the detailed Shake-Flask protocol provided herein is strongly recommended. Adherence to this standardized method will yield accurate and reproducible data, forming a solid foundation for subsequent research and development activities.

References

  • PubChem. (2024). ethyl 5-formyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. [Link]

  • ChemSrc. (2025). ethyl 5-formyl-1H-pyrrole-3-carboxylate. [Link]

  • Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. ResearchGate. [Link]

Sources

Exploratory

Unveiling the Electronic Properties of Substituted Pyrrole-3-Carboxylates: A Technical Guide for Rational Drug Design

The Pyrrole-3-Carboxylate Scaffold in Medicinal Chemistry Pyrrole-3-carboxylates represent a privileged class of heterocycles in modern medicinal chemistry. They form the structural backbone of numerous therapeutic agent...

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrrole-3-Carboxylate Scaffold in Medicinal Chemistry

Pyrrole-3-carboxylates represent a privileged class of heterocycles in modern medicinal chemistry. They form the structural backbone of numerous therapeutic agents, ranging from calcium channel activators (e.g., FPL 64176)1[1] to novel antimicrobial and neuroprotective compounds 2[2]. The pharmacological versatility of this scaffold is intrinsically tied to its highly tunable electronic properties. By strategically positioning electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) around the pyrrole core, drug developers can precisely modulate the molecule's lipophilicity, hydrogen-bonding capacity, and frontier molecular orbital energies.

Frontier Molecular Orbitals (FMO) and Substituent Effects

The chemical reactivity and target-binding affinity of pyrrole-3-carboxylates are governed by their Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) 3[3].

  • HOMO Localization: In substituted pyrrole-3-carboxylates, the HOMO is predominantly localized over the electron-rich pyrrole π -system. This orbital dictates the molecule's nucleophilicity and its capacity to act as an electron donor in π−π stacking interactions with aromatic amino acid residues in protein binding pockets 2[2].

  • LUMO Localization: The LUMO is typically centered around the electron-withdrawing 3-carboxylate moiety and any extended conjugated systems (e.g., hydrazide or arylsulfamoyl groups). The LUMO energy reflects the molecule's electrophilicity and electron-accepting potential 4[4].

Electronic Modulation via Substitution

The introduction of specific substituents alters the HOMO-LUMO energy gap ( ΔE ), a critical descriptor of molecular hardness and stability:

  • Halogenation (e.g., 3-Chloro or 5-Fluoro): Halogens exert a strong inductive electron-withdrawing effect (-I), which significantly lowers the LUMO energy, making the molecule a better electron acceptor. This deactivates the pyrrole ring toward electrophilic substitution but enhances its metabolic stability 5[5].

  • Alkyl Groups (e.g., 2,5-Dimethyl): Alkyl substituents provide electron density through hyperconjugation (+I effect), raising the HOMO energy and increasing the nucleophilic character of the ring 6[6].

ElectronicEffects Core Pyrrole-3-Carboxylate Core EWG Electron-Withdrawing Groups (e.g., -Cl, -NO2, -CF3) Core->EWG EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Core->EDG LUMO Lowers LUMO Energy (Increased Electrophilicity) EWG->LUMO HOMO Raises HOMO Energy (Increased Nucleophilicity) EDG->HOMO

Caption: Impact of electron-withdrawing and donating substituents on frontier molecular orbitals.

Computational Workflows: DFT Calculations

Density Functional Theory (DFT) is the industry standard for rationalizing the electronic properties of pyrrole derivatives prior to synthesis.

Protocol 1: Computational Workflow for FMO Analysis
  • Step 1: Conformational Search: Generate 3D structures of the substituted pyrrole-3-carboxylates and perform an initial conformational search using molecular mechanics (e.g., MMFF94 force field) to identify the global energy minimum.

  • Step 2: Geometry Optimization: Submit the lowest-energy conformer to DFT calculations using the B3LYP functional and the 6-311++G(d,p) basis set 4[4].

    • Causality & Validation: The choice of B3LYP/6-311++G(d,p) ensures a rigorous balance between computational cost and the accurate representation of π -electron delocalization. The diffuse functions (++) are non-negotiable when dealing with the electronegative oxygen atoms of the carboxylate group, allowing electron density to spread out spatially for accurate dipole moment calculation.

  • Step 3: Frequency Calculation: Run vibrational frequency calculations at the same level of theory. The absence of imaginary frequencies acts as a self-validating check that the optimized geometry represents a true energetic minimum.

  • Step 4: FMO Extraction: Extract the energies of the HOMO and LUMO to calculate the energy gap ( ΔE ), ionization potential ( IP=−EHOMO​ ), and electron affinity ( EA=−ELUMO​ ) 3[3].

Quantitative Data: FMO Energies

The table below summarizes calculated electronic properties for various biologically active pyrrole-3-carboxylates derived from recent DFT studies:

Compound ClassHOMO (eV)LUMO (eV) ΔE Gap (eV)Primary Biological Activity
Sulfonamide-pyrrole hybrids-5.74 to -6.00-4.01 to -4.281.68 to 1.75Antimicrobial (S. typhimurium)
1,3,4-Thiadiazol-pyrroles-5.50 to -6.10-2.50 to -3.00~2.80 to 3.20Antimicrobial (Klebsiella)
N-pyrrolyl hydrazides~ -5.80~ -2.10~3.70Antioxidant / Neuroprotective

Experimental Methodologies: Synthesis and Validation

Translating computational design into physical molecules requires robust synthetic protocols. The Paal-Knorr synthesis and its variants remain the most reliable methods for constructing highly substituted pyrrole-3-carboxylates 7[7].

Protocol 2: Synthesis of Ethyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate

This protocol details the construction of a functionalized pyrrole core, serving as a precursor for complex kinase inhibitors 7[7].

  • Step 1: Reagent Preparation: Prepare a solution of 1,2-dibromoethyl acetate (1.0 equiv) and ethyl acetoacetate (1.3 equiv) in a suitable reaction vessel.

  • Step 2: Controlled Amination & Cyclization: Add 17% aqueous ammonia dropwise while maintaining the temperature strictly at 0–10 °C over 2 hours.

    • Causality: The strict low-temperature control during ammonia addition regulates the rate of nucleophilic attack on the dicarbonyl intermediates. This prevents runaway exothermic degradation and ensures high regioselectivity during the Paal-Knorr cyclization.

  • Step 3: Maturation: Allow the mixture to warm to room temperature and stir overnight. Filter the precipitated ethyl 2-methyl-1H-pyrrole-3-carboxylate, wash with water, and dry under vacuum.

  • Step 4: Vilsmeier-Haack Formylation: Treat the isolated pyrrole with phosphorus oxychloride ( POCl3​ ) and N,N-dimethylformamide (DMF) at 0 °C, then heat to 60 °C for 2 hours.

    • Causality: The Vilsmeier-Haack reagent selectively attacks the C5 position. The C4 position is electronically deactivated by the adjacent electron-withdrawing C3-carboxylate group, ensuring regioselective formylation without the need for complex protecting group strategies.

  • Step 5: Isolation: Quench the reaction by pouring it into ice water, neutralize the pH, and collect the resulting light yellow solid via filtration.

G A Library Design (Pyrrole-3-carboxylates) B DFT Optimization (B3LYP/6-311++G**) A->B In Silico C FMO Analysis (HOMO/LUMO, Gap) B->C D Chemical Synthesis (e.g., Paal-Knorr) C->D Rational Selection F Biological Evaluation (In Vitro Assays) C->F SAR Correlation E Spectroscopic Validation (NMR, IR, UV-Vis) D->E E->F

Caption: Workflow integrating DFT calculations and synthesis for pyrrole-3-carboxylates.

Structure-Activity Relationships (SAR) & Biological Implications

The calculated electronic parameters directly correlate with the biological efficacy of pyrrole-3-carboxylates. For example, in the development of multi-target agents for Alzheimer's disease, compounds exhibiting a highly localized HOMO on the bromophenyl-pyrrole axis demonstrated superior electron-exchange capabilities with target protein residues 3[3]. Furthermore, the carboxylate group at the C3 position acts as a critical hydrogen-bond acceptor. When the LUMO is concentrated around this region, the molecule exhibits enhanced binding affinity within the active sites of bacterial kinases and DNA gyrase, driven by strong electrostatic interactions8[8]. Understanding these electronic nuances allows researchers to bypass empirical trial-and-error, paving the way for rational, computation-guided drug discovery.

References

  • Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogs: the first examples of a new class of calcium channel activator , Journal of Medicinal Chemistry (acs.org).[Link]

  • Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds , Scientific Reports (nih.gov).[Link]

  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines , Molecules (mdpi.com).[Link]

  • Synthesis, Evaluation of Antimicrobial Activity, DFT Calculations, and Docking of Some Derivatives of 4-[(1,3,4-Thiadiazol-2-yl] , Letters in Applied NanoBioScience (nanobioletters.com). [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation , Pharmaceuticals (mdpi.com).[Link]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties , Molecules (nih.gov).[Link]

  • Synthesis of Polysubstituted Pyrroles through Electro-Oxidative Annulation of 1,3-Dicarbonyl Compounds and Primary Amines , The Journal of Organic Chemistry (acs.org).[Link]

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Protocols & Analytical Methods

Method

Synthesis of Ethyl 5-formyl-1H-pyrrole-3-carboxylate: An Application Note and Protocol

Introduction Ethyl 5-formyl-1H-pyrrole-3-carboxylate is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the development of a variety of pharmaceutical compounds and functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 5-formyl-1H-pyrrole-3-carboxylate is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the development of a variety of pharmaceutical compounds and functional materials. The presence of both an aldehyde and an ester functional group on the pyrrole scaffold allows for diverse subsequent chemical transformations, making it a versatile precursor for more complex molecular architectures. This document provides a detailed protocol for the synthesis of ethyl 5-formyl-1H-pyrrole-3-carboxylate, with a focus on the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth technical insights and a step-by-step experimental procedure.

Reaction Mechanism: The Vilsmeier-Haack Formylation

The synthesis of ethyl 5-formyl-1H-pyrrole-3-carboxylate is achieved through the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto an electron-rich aromatic ring.[1][4] The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: In the initial step, phosphorus oxychloride (POCl₃) reacts with a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate a highly electrophilic chloroiminium ion known as the Vilsmeier reagent.[5][6]

  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the starting material, ethyl 1H-pyrrole-3-carboxylate, then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[2][7] For pyrrole and its derivatives, this electrophilic attack preferentially occurs at the C2 or C5 position due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate sigma complex.[1][5] Following the electrophilic addition, the intermediate undergoes elimination to restore the aromaticity of the pyrrole ring. The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[5][6]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Iminium_Salt Iminium Salt Intermediate Starting_Material Ethyl 1H-pyrrole-3-carboxylate Starting_Material->Iminium_Salt + Vilsmeier Reagent Product Ethyl 5-formyl-1H-pyrrole-3-carboxylate Iminium_Salt->Product Hydrolysis (Work-up)

Figure 1: A simplified workflow of the Vilsmeier-Haack reaction for the synthesis of ethyl 5-formyl-1H-pyrrole-3-carboxylate.

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
Ethyl 1H-pyrrole-3-carboxylateC₇H₉NO₂139.151.0Calculated
N,N-Dimethylformamide (DMF)C₃H₇NO73.093.0Calculated
Phosphorus oxychloride (POCl₃)POCl₃153.331.1Calculated
Dichloromethane (DCM)CH₂Cl₂84.93-As needed
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-As needed
Brine (Saturated NaCl solution)NaCl58.44-As needed
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-As needed
Ethyl AcetateC₄H₈O₂88.11-For purification
HexaneC₆H₁₄86.18-For purification
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Detailed Experimental Protocol

Note: This protocol is a general guideline and may require optimization based on laboratory conditions and the scale of the reaction.

Step 1: Reaction Setup and Formation of the Vilsmeier Reagent
  • In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 3.0 eq.).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Step 2: Formylation of Ethyl 1H-pyrrole-3-carboxylate
  • Dissolve ethyl 1H-pyrrole-3-carboxylate (1.0 eq.) in a minimal amount of dry dichloromethane (DCM).

  • Add the solution of ethyl 1H-pyrrole-3-carboxylate to the Vilsmeier reagent at 0 °C dropwise over 20-30 minutes.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

Step 3: Work-up and Extraction
  • Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

  • Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic (pH 7-8). Caution: This quenching process is exothermic and will release gas.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification
  • The crude product can be purified by column chromatography on silica gel using a gradient eluent system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate.

  • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield ethyl 5-formyl-1H-pyrrole-3-carboxylate as a solid.

Characterization

The identity and purity of the synthesized ethyl 5-formyl-1H-pyrrole-3-carboxylate should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aldehyde proton (singlet, ~9.5-10 ppm), the pyrrole ring protons, the ethyl ester protons (quartet and triplet), and the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display a resonance for the aldehyde carbonyl carbon (~180-190 ppm), the ester carbonyl carbon, and the carbons of the pyrrole ring and the ethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the N-H, C=O (aldehyde and ester), and C-H bonds.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance that reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • The Vilsmeier-Haack reaction is exothermic, especially during the formation of the Vilsmeier reagent and the quenching step. Proper temperature control is crucial to prevent runaway reactions.

  • Always perform the reaction in a well-ventilated area and have appropriate spill control materials readily available.

References

  • Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Vilsmeier haack rxn | PPTX - Slideshare. (n.d.). Slideshare. Retrieved March 14, 2026, from [Link]

  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate - Technical Disclosure Commons. (2024, April 24). Technical Disclosure Commons. Retrieved March 14, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps. Retrieved March 14, 2026, from [Link]

  • Vilsmeir-Haak Reaction | Heterocyclic Reactions part 14 - YouTube. (2026, January 28). YouTube. Retrieved March 14, 2026, from [Link]

  • Ethyl 5-chloro-4-formyl-2-methyl-1-(pent-4-enyl)-1H-pyrrole-3-carboxylate - SpectraBase. (n.d.). SpectraBase. Retrieved March 14, 2026, from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research. Retrieved March 14, 2026, from [Link]

  • (PDF) Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. (2022, February 15). MDPI. Retrieved March 14, 2026, from [Link]

  • A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole - Journal of Medicinal and Chemical Sciences. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved March 14, 2026, from [Link]

  • The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of gyrrole-2,3,5=tricarboxaldehyde. (n.d.). Canadian Journal of Chemistry. Retrieved March 14, 2026, from [Link]

  • Knorr pyrrole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC. (2010, October 21). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Org. Syn. Coll. Vol. 9, 242 - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved March 14, 2026, from [Link]

  • ethyl 5-formyl-1H-pyrrole-3-carboxylate | CAS#:1207560-64-2 | Chemsrc. (2025, December 1). Chemsrc. Retrieved March 14, 2026, from [Link]

  • PROCESS FOR PRODUCING PYRROLE COMPOUND - European Patent Office - EP 2402313 B1. (2010, September 2). Google Patents.

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Application

Advanced Application Note: Regioselective Vilsmeier-Haack Formylation of Ethyl Pyrrole-3-Carboxylate

Executive Summary The functionalization of pyrrole cores is a cornerstone in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and advanced organic materials. Specifically, formylated pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrrole cores is a cornerstone in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and advanced organic materials. Specifically, formylated pyrroles serve as critical intermediates for Knoevenagel condensations and reductive aminations in the synthesis of receptor tyrosine kinase (RTK) inhibitors like sunitinib. This application note provides an authoritative, self-validating protocol for the regioselective Vilsmeier-Haack formylation of ethyl 1H-pyrrole-3-carboxylate to yield ethyl 5-formyl-1H-pyrrole-3-carboxylate.

Mechanistic Rationale & Regioselectivity

The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich aromatic systems. The active electrophile is a chloroiminium ion (the Vilsmeier reagent), generated in situ from the reaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Regioselectivity Causality: Unsubstituted pyrroles typically undergo electrophilic aromatic substitution (EAS) at the C2 or C5 positions due to the stabilization of the resulting Wheland intermediate by the nitrogen lone pair. However, in ethyl 1H-pyrrole-3-carboxylate, the presence of the electron-withdrawing ethyl ester at the C3 position alters the electronic landscape.

  • Inductive Deactivation: The ester group strongly deactivates the adjacent C2 and C4 positions via inductive and resonance effects.

  • Steric Hindrance: The bulky ester group physically shields the C2 position from the large chloroiminium electrophile.

  • C5 Preference: The C5 position is the most distant from the deactivating ester and is sterically unhindered. Consequently, the electrophilic attack is highly regioselective, occurring predominantly at C5 .

Experimental Workflow

Workflow Step1 1. Reagent Prep POCl3 + DMF (0 °C, 1 h) Step2 2. Substrate Addition Ethyl pyrrole-3-carboxylate (0 °C) Step1->Step2 Step3 3. EAS Reaction Stir at RT (1 h) Step2->Step3 Step4 4. Basic Hydrolysis Ice/NaOH (pH 7-8) 60 °C (2 h) Step3->Step4 Step5 5. Isolation Filtration (Light Yellow Solid) Step4->Step5

Figure 1: Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

Self-Validating Experimental Protocol

This protocol is engineered to provide built-in validation checkpoints, ensuring high fidelity and reproducibility .

Materials Required:

  • Ethyl 1H-pyrrole-3-carboxylate (0.039 mol, 5.4 g)

  • Phosphorus oxychloride (POCl₃) (0.057 mol, 5.4 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.057 mol, 4.5 mL for reagent + 10 mL as solvent)

  • 10 N Aqueous Sodium Hydroxide (NaOH)

  • Crushed Ice

Step 1: Preparation of the Vilsmeier Reagent

  • Action: To a dry, argon-purged flask containing anhydrous DMF (4.5 mL) at 0 °C, add POCl₃ (5.4 mL) dropwise. Stir the mixture for 1 hour at room temperature.

  • Causality: The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition at 0 °C prevents the thermal decomposition of the chloroiminium ion and avoids the hazardous boiling of POCl₃. Warming to room temperature ensures complete conversion into the active Vilsmeier reagent.

Step 2: Substrate Addition

  • Action: Cool the freshly prepared Vilsmeier reagent back to 0 °C. Add a solution of ethyl 1H-pyrrole-3-carboxylate (5.4 g) in anhydrous DMF (10 mL) dropwise.

  • Causality: Pyrrole rings are sensitive to strong electrophiles and acidic environments, which can trigger polymerization. Introducing the substrate at 0 °C mitigates the risk of uncontrolled exothermic degradation and suppresses off-target poly-formylation.

Step 3: Electrophilic Aromatic Substitution (EAS)

  • Action: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Causality: The electron-withdrawing ester deactivates the pyrrole ring. Warming to room temperature provides the necessary activation energy to drive the electrophilic attack of the chloroiminium ion at the C5 position.

Step 4: Quenching and Basic Hydrolysis

  • Action: Pour the mixture onto crushed ice (50 g). Adjust the pH strictly to 7–8 using 10 N aqueous NaOH. Heat the resulting mixture to 60 °C for 2 hours.

  • Causality: Ice safely absorbs the massive heat of hydration when quenching unreacted POCl₃. Neutralizing with NaOH prevents the acidic environment from decarboxylating the pyrrole. Crucially, the initial EAS product is a highly stable iminium salt; heating to 60 °C at a slightly basic pH is mandatory to force the hydrolysis of this intermediate into the final aldehyde.

Step 5: Isolation and Validation

  • Action: Cool the mixture to room temperature. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Validation Checkpoint: The successful formation of ethyl 5-formyl-1H-pyrrole-3-carboxylate is visually validated by the appearance of a light yellow solid (Expected Yield: ~85%, m.p. 84.1–85.1 °C). A dark, gummy residue indicates incomplete hydrolysis or acid-catalyzed polymerization.

Reaction Mechanism

Mechanism R1 DMF + POCl3 VR Chloroiminium Ion (Vilsmeier Reagent) R1->VR - PO2Cl2- Int1 Wheland Intermediate (Electrophilic Attack at C5) VR->Int1 + Substrate Sub Ethyl 1H-pyrrole-3-carboxylate Sub->Int1 Int2 C5-Iminium Salt Int1->Int2 - HCl Prod Ethyl 5-formyl-1H-pyrrole-3-carboxylate Int2->Prod + H2O / NaOH (Hydrolysis at 60 °C)

Figure 2: Mechanistic pathway of the regioselective C5-formylation of the pyrrole.

Quantitative Data & Troubleshooting

Table 1: Reaction Parameters & Optimization Rationale
ParameterValue / ConditionMechanistic Rationale
POCl₃ Equivalents 1.46 eqA slight excess ensures the complete conversion of DMF into the Vilsmeier reagent without leaving unreacted POCl₃ that complicates the quench.
Reaction Temperature 0 °C → Room TempBalances the reaction rate with the prevention of pyrrole ring polymerization and decomposition.
Hydrolysis pH 7.0 – 8.0Optimal pH for iminium hydrolysis. Exceeding pH 10 risks base-catalyzed saponification of the C3 ethyl ester.
Hydrolysis Temperature 60 °C (2 hours)Overcomes the high activation energy required to hydrolyze the robust iminium intermediate into the aldehyde.
Table 2: Troubleshooting Guide
ObservationPotential CauseCorrective Action
Dark, tarry reaction mixture Localized overheating during POCl₃ addition; pyrrole polymerization.Ensure rigorous temperature control (≤ 0 °C) and vigorous stirring during the addition of reagents.
Low yield; high polarity spot on TLC Incomplete hydrolysis of the iminium intermediate.Verify the pH is strictly 7–8. Increase the hydrolysis time at 60 °C to force conversion.
Formation of a highly water-soluble by-product Over-basification during the quench (pH > 10) leading to ester saponification.Use a calibrated pH meter or precise indicator paper; add the 10 N NaOH dropwise as neutrality approaches.

References

  • Jin, Y. Z., Fu, D. X., Ma, N., Li, Z. C., Liu, Q. H., Xiao, L., & Zhang, R. H. (2011). "Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties." Molecules, 16(11), 9368–9385. URL: [Link]

Method

Application Note: Utilizing Ethyl 5-formyl-1H-pyrrole-3-carboxylate in Medicinal Chemistry & Drug Discovery

Executive Summary Ethyl 5-formyl-1H-pyrrole-3-carboxylate (CAS: 1207560-64-2) is a highly versatile, bifunctional heterocyclic building block widely utilized in modern medicinal chemistry. Featuring an electron-rich pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-formyl-1H-pyrrole-3-carboxylate (CAS: 1207560-64-2) is a highly versatile, bifunctional heterocyclic building block widely utilized in modern medicinal chemistry. Featuring an electron-rich pyrrole core substituted with a reactive C5-formyl group and a modifiable C3-carboxylate, this scaffold is a cornerstone in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors and dual-action chemotherapeutics. This application note provides a comprehensive guide to its mechanistic rationale, synthetic workflows, and validated experimental protocols for drug discovery professionals.

Mechanistic Rationale & Strategic Value

The strategic placement of functional groups on the pyrrole ring dictates its utility in rational drug design:

  • Kinase Hinge Region Binding: The pyrrole nitrogen (NH) acts as a critical, directional hydrogen bond donor. When hybridized into indolin-2-one scaffolds, it anchors the molecule within the ATP-binding pocket of kinases such as VEGFR-2 and PDGFRβ .

  • Conformational Locking via C5-Formyl: The C5-formyl group is primed for Knoevenagel condensations. This reaction generates a rigid (Z)-methylene double bond that locks the conformation of the resulting pyrrole-indolin-2-one core, an absolute requirement for the molecule to deeply penetrate the hydrophobic pocket of the target receptor.

  • Solubility & Selectivity Tuning via C3-Carboxylate: The C3-ethyl ester can be selectively hydrolyzed to a carboxylic acid and subjected to amide coupling. This vector typically points toward the solvent-exposed region of the kinase, allowing medicinal chemists to append solubilizing groups (e.g., morpholine or basic amines) without disrupting the primary pharmacophore. Furthermore, this scaffold has recently been leveraged to synthesize pyrrole-indole hybrids that act as dual tubulin and aromatase inhibitors .

Synthetic Workflow & Causality

The synthesis and derivatization of ethyl 5-formyl-1H-pyrrole-3-carboxylate follow a highly regioselective pathway. The Vilsmeier-Haack formylation specifically targets the C5 position due to the directing steric and electronic effects of the C3-ester. Subsequent electrophilic chlorination at the C4 position is often employed to increase the lipophilicity of the scaffold, which has been empirically shown to reduce the cardiotoxicity associated with earlier-generation RTK inhibitors like sunitinib.

G A Ethyl 1H-pyrrole-3-carboxylate B Vilsmeier-Haack Formylation A->B C Ethyl 5-formyl-1H-pyrrole- 3-carboxylate B->C C5 Attack D Electrophilic Chlorination C->D E Knoevenagel Condensation C->E G Tubulin/Aromatase Inhibitors C->G Amide Coupling F VEGFR/PDGFR Inhibitors D->F Reduces Toxicity E->F

Synthetic workflow and downstream applications of ethyl 5-formyl-1H-pyrrole-3-carboxylate.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure high fidelity and reproducibility.

Protocol A: Synthesis of Ethyl 5-formyl-1H-pyrrole-3-carboxylate via Vilsmeier-Haack Formylation

Causality: Phosphorus oxychloride (POCl₃) reacts with DMF to generate the highly electrophilic (chloromethylene)dimethyliminium chloride (Vilsmeier reagent). The reaction must be kept at 0 °C initially to control the violent exotherm and prevent decomposition.

  • Preparation of Vilsmeier Reagent: In a flame-dried flask under argon, cool dry DMF (4.5 mL, 0.057 mol) to 0 °C using an ice bath. Add POCl₃ (5.4 mL, 0.057 mol) dropwise over 15 minutes. Stir for 1 hour at room temperature.

  • Formylation: Re-cool the mixture to 0 °C. Add a solution of ethyl 1H-pyrrole-3-carboxylate (0.039 mol) in DMF (10 mL) dropwise. Validation: The solution will transition to a deep yellow/orange color, indicating the formation of the iminium intermediate.

  • Hydrolysis: Stir the mixture for 1 hour at room temperature, then pour into 50 g of crushed ice.

  • Neutralization & Precipitation: Adjust the pH to 7–8 using 10 N aqueous NaOH. Causality: Neutralization is critical; it quenches the iminium ion, driving the hydrolysis forward to yield the aldehyde. Heat the mixture to 60 °C for 2 hours to ensure complete hydrolysis.

  • Isolation: Cool to room temperature. Filter the precipitated light yellow solid and dry under vacuum. Self-Validation: TLC (EtOAc:Hexane 3:7) should show the disappearance of the starting material (Rf ~0.4) and the appearance of a new spot (Rf ~0.2). Melting point should be 84.1–85.1 °C.

Protocol B: Electrophilic Chlorination (Synthesis of Ethyl 4-chloro-5-formyl-1H-pyrrole-3-carboxylate)

Causality: Sulfuryl chloride (SO₂Cl₂) is utilized as a mild source of electrophilic chlorine. Acetic acid provides a polar protic environment that stabilizes the arenium ion intermediate during electrophilic aromatic substitution.

  • Reaction Setup: Dissolve ethyl 5-formyl-1H-pyrrole-3-carboxylate (0.020 mol) in glacial acetic acid (20 mL) and cool to 0 °C.

  • Chlorination: Add SO₂Cl₂ (1.66 mL, 0.025 mol) dropwise over 10–15 minutes. Causality: Dropwise addition prevents localized over-chlorination.

  • Completion: Stir the mixture for 30–60 minutes at room temperature. Pour into 100 mL of ice water to precipitate the product.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum. Self-Validation: LC-MS analysis should confirm the complete conversion to the chlorinated product, exhibiting an [M+1]⁺ peak at m/z 202.05.

Protocol C: Knoevenagel Condensation (Formation of Pyrrole-Indolin-2-one Hybrids)

Causality: Piperidine acts as a catalytic base to deprotonate the acidic C3-methylene of the indolin-2-one, forming a nucleophilic enolate that attacks the C5-formyl group of the pyrrole.

  • Reaction Setup: Combine the chlorinated pyrrole aldehyde (1.0 eq) and the desired indolin-2-one derivative (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Catalysis: Add 2-3 drops of piperidine.

  • Condensation: Reflux the mixture for 4–6 hours. Causality: Ethanol is chosen as the solvent because the final rigid (Z)-condensation product is poorly soluble in it, driving the equilibrium forward via precipitation.

  • Isolation: Cool the reaction to room temperature, filter the brightly colored precipitate, wash with cold ethanol, and dry. Self-Validation: ¹H-NMR (DMSO-d₆) will show the disappearance of the characteristic aldehyde proton (~9.5 ppm) and the emergence of a new vinylic proton signal (~7.8 ppm), confirming the formation of the double bond.

Quantitative Data Summary

The following table summarizes the physicochemical properties and key spectral data for ethyl 5-formyl-1H-pyrrole-3-carboxylate and its immediate derivatives to aid in analytical validation .

CompoundYield (%)Melting Point (°C)¹H-NMR (CDCl₃) Key Shifts (ppm)MS (ESI) [M+1]⁺
Ethyl 5-formyl-1H-pyrrole-3-carboxylate80–8584.1–85.110.42 (NH), 9.49 (CHO), 4.25 (CH₂)168.07
Ethyl 4-chloro-5-formyl-1H-pyrrole-3-carboxylate85–90>150 (dec.)10.50 (NH), 9.60 (CHO)202.05
Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate93123.5–125.210.05 (NH), 9.73 (CHO), 2.63 (CH₃)182.09
Ethyl 4-ethyl-5-formyl-1H-pyrrole-3-carboxylate8684.5–86.010.32 (NH), 9.64 (CHO), 3.01 (CH₂)196.15

Pharmacological Pathway

The diagram below illustrates the downstream pharmacological logic of utilizing this pyrrole building block to synthesize RTK inhibitors that block tumor angiogenesis.

G2 Drug Pyrrole-Indolin-2-one Hybrid Target VEGFR-2 / PDGFRβ Drug->Target Hydrogen Bonding Block ATP Binding Blockade Target->Block Induces Angio Tumor Angiogenesis Block->Angio Inhibits Prolif Cancer Cell Proliferation Block->Prolif Inhibits

Mechanism of action for pyrrole-derived RTK inhibitors targeting tumor angiogenesis.

References

  • Jin, Y.-Z., Fu, D.-X., Ma, N., Li, Z.-C., Liu, Q.-H., Xiao, L., & Zhang, R.-H. (2011). "Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties." Molecules, 16(11), 9368–9385. URL:[Link]

  • Buaban, K., et al. (2025). "Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities." RSC Advances, 15(27), 21962-21976. URL:[Link]

Application

Application Notes and Protocols for the Synthesis of Vonoprazan Intermediate: Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

Introduction Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a critical intermediate in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gast...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a critical intermediate in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[1][2] The structural integrity and purity of this pyrrole derivative are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed, research-grade protocol for the synthesis of this key intermediate, grounded in established chemical principles and supported by scientific literature. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and a robust framework for successful synthesis and characterization.

Chemical Profile

Compound Name Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate
CAS Number 881674-06-2[2]
Molecular Formula C13H12FNO2[3]
Molecular Weight 233.24 g/mol [3]
IUPAC Name ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate[4]
Appearance Off-white to pale yellow solid

Synthetic Strategy: A Modified Paal-Knorr Approach

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with the Paal-Knorr synthesis being a classical and versatile method.[5][6] This protocol adapts the principles of the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia to form the pyrrole ring.[7] In this specific application, we will focus on a multi-step synthesis commencing from readily available starting materials to construct the desired 1,4-dicarbonyl precursor, followed by cyclization. This approach offers a balance of efficiency, scalability, and control over the final product's purity.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A 2'-Fluoroacetophenone B α-Bromo-2'-fluoroacetophenone A->B Bromination C Ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate B->C Condensation with Ethyl Acetoacetate D Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate C->D Oxidation E Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate D->E Cyclization with Ammonium Acetate

Caption: A multi-step synthetic workflow for ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.

Part 1: Synthesis of α-Bromo-2'-fluoroacetophenone

This initial step involves the alpha-bromination of 2'-fluoroacetophenone. This is a standard electrophilic substitution reaction at the carbon alpha to the carbonyl group.

Materials:

  • 2'-Fluoroacetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as a radical initiator)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-fluoroacetophenone in carbon tetrachloride.

  • Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo-2'-fluoroacetophenone. This product is often used in the next step without further purification.

Part 2: Synthesis of the 1,4-Dicarbonyl Precursor

This part of the synthesis can be approached in several ways. One common method involves the reaction of the α-haloketone with a β-ketoester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the 1,4-diketone. A more direct route to a functionalized precursor is the condensation with ethyl acetoacetate followed by oxidation.

Materials:

  • α-Bromo-2'-fluoroacetophenone

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol

  • Hydrochloric acid (for work-up)

  • Diethyl ether or other extraction solvent

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • Cool the solution in an ice bath and add ethyl acetoacetate dropwise.

  • Stir the mixture for 30 minutes, then add a solution of α-bromo-2'-fluoroacetophenone in ethanol dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude ethyl 2-(2-fluorobenzoyl)-3-oxobutanoate.

This intermediate then needs to be converted to the 1,4-dicarbonyl compound suitable for the Paal-Knorr cyclization. This can be achieved through various oxidative cleavage methods.

Part 3: Cyclization to Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

This final step utilizes the principles of the Paal-Knorr synthesis, where the 1,4-dicarbonyl compound is cyclized with an ammonia source.

Paal_Knorr_Mechanism cluster_0 Paal-Knorr Pyrrole Synthesis Mechanism A 1,4-Dicarbonyl B Amine Attack on Carbonyl A->B + R-NH2 C Hemiaminal Intermediate B->C D Intramolecular Attack C->D E Cyclic Intermediate D->E F Dehydration E->F - H2O G Pyrrole Product F->G - H2O

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Materials:

  • Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (the 1,4-dicarbonyl precursor)

  • Ammonium acetate or another ammonia source

  • Glacial acetic acid or another suitable solvent

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve the 1,4-dicarbonyl precursor and a molar excess of ammonium acetate in a mixture of toluene and glacial acetic acid.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification and Characterization

The crude ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate typically requires purification to meet the stringent requirements for pharmaceutical intermediates.

Purification Protocol:

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form crystals. Filter the crystals and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography on silica gel is an effective alternative. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can be used to separate the desired product from impurities.[8]

Analytical Characterization:

The identity and purity of the final product should be confirmed using a combination of spectroscopic and chromatographic techniques.[9]

Analytical Technique Expected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the fluorophenyl group, the pyrrole ring protons, and the ethyl ester group (a triplet and a quartet). The integration of these peaks should correspond to the number of protons in the structure.
¹³C NMR The spectrum will display the expected number of carbon signals corresponding to the aromatic, pyrrole, carbonyl, and ethyl carbons.
¹⁹F NMR A single peak corresponding to the fluorine atom on the phenyl ring.[10]
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (233.24 g/mol ).
High-Performance Liquid Chromatography (HPLC) HPLC analysis is crucial for determining the purity of the compound. A high-purity sample will show a single major peak.[9]

Discussion of Experimental Choices and Potential Issues

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine for laboratory-scale reactions due to its solid nature and easier handling. The use of a radical initiator is crucial for the selective bromination at the alpha-position.

  • Base Selection in Condensation: Sodium ethoxide is a common and effective base for the condensation of α-haloketones with β-ketoesters. The reaction should be carried out under anhydrous conditions to prevent side reactions.

  • Cyclization Conditions: The use of a Dean-Stark trap in the final cyclization step is important to drive the reaction to completion by removing the water that is formed. Acetic acid serves as both a solvent and a catalyst for the reaction.[6]

  • Impurity Profile: A potential impurity that can arise is the formation of isomeric pyrroles. The reaction conditions should be carefully controlled to favor the formation of the desired regioisomer. Over-reduction or side reactions during the synthesis of the 1,4-dicarbonyl precursor can also lead to impurities.[11] One notable impurity can be a chloro-intermediate if hydrochloric acid is used in preceding steps, which can be difficult to remove.[11]

Conclusion

The synthesis of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a multi-step process that requires careful execution and control of reaction conditions. The modified Paal-Knorr approach detailed in this application note provides a reliable and scalable method for obtaining this key Vonoprazan intermediate. By understanding the underlying chemical principles and potential challenges, researchers can successfully synthesize and purify this compound to the high standards required for pharmaceutical development.

References

  • Knorr, L. (1886). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 19(1), 46-58.
  • Xu, C., Zhou, A., Guan, D., & Wang, G. (2015). Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan.
  • CN113896655A - Synthetic method of Vonoprazan intermediate. (n.d.).
  • Preparation method of vonoprazan intermediate. (n.d.).
  • MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(10), 1689-1699.
  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons.
  • Knorr Pyrrole Synthesis. (n.d.). Thermo Fisher Scientific.
  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons.
  • Orita, A., et al. (2024).
  • General procedure for the synthesis of polysubstituted pyrroles derivatives. (n.d.). The Royal Society of Chemistry.
  • A Comparative Guide to Alternative Reagents in the Synthesis of Vonoprazan Fumar
  • Wang, Y., et al. (2017). Novel and practical synthesis of vonoprazan fumarate.
  • A New Synthesis of Pyrroles. (n.d.).
  • CN110028436B - Preparation method of Vonoprazan key intermediate. (n.d.).
  • Novel and practical synthesis of vonoprazan fumarate. (2017). Taylor & Francis Group - Figshare.
  • Mu, Z. (2024). An Improved and Practical Synthesis of Vonoprazan.
  • Purity Analysis of Synthesized Ethyl 5-amino-1-(2-fluorobenzyl)
  • Paal–Knorr synthesis. (n.d.). In Wikipedia.
  • Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (CAS No: 881674-06-2)
  • How is 1H-Pyrrole-3-carboxaldehyde, 5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)
  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). MDPI.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
  • 881674-06-2|Ethyl 5-(2-fluorophenyl)
  • Preparation method of 5-(2-fluorophenyl)-1h-pyrrole-3-carbaldehyde intermediate of vornorazan fumarate. (n.d.).
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
  • Electronic supplementary inform
  • ETHYL 5-(2-FLUOROPHENYL)
  • Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes. (n.d.). PMC.
  • CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. (n.d.).
  • Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. (2019).
  • Fluorinated phenylalanines: synthesis and pharmaceutical applic
  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine. (n.d.).
  • Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermedi
  • Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (2021).
  • Ethyl 5-(2-fluorophenyl)
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.

Sources

Method

application in materials science and polymer chemistry

Application Note: Synthesis and Characterization of PEGylated PLGA Nanoparticles for Targeted Drug Delivery Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Materials S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of PEGylated PLGA Nanoparticles for Targeted Drug Delivery

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Materials Science, Polymer Chemistry, and Nanomedicine

Executive Summary & Mechanistic Rationale

In the landscape of modern nanomedicine, Poly(lactic-co-glycolic acid) (PLGA) stands out as a premier biodegradable and biocompatible polymer for drug delivery systems[1]. However, "naked" PLGA nanoparticles are highly susceptible to opsonization—the adsorption of serum proteins that flags the particles for rapid clearance by the mononuclear phagocyte system (MPS)[1].

To overcome this biological barrier, surface modification via PEGylation is employed. The incorporation of a Polyethylene glycol (PEG) corona provides steric hindrance, granting the nanoparticles "stealth" properties[1]. This critical modification prolongs systemic circulation time, allowing the nanocarriers to accumulate in tumor microenvironments via the Enhanced Permeability and Retention (EPR) effect, thereby improving the therapeutic index of encapsulated hydrophobic chemotherapeutics (e.g., Paclitaxel or Docetaxel)[1][2].

As a Senior Application Scientist, I have designed this protocol to move away from high-shear emulsion techniques, which often require harsh surfactants and risk degrading sensitive payloads. Instead, this guide utilizes the Nanoprecipitation (Solvent Displacement) Method .

The Causality of Nanoprecipitation: This method relies on the Marangoni effect. When a water-miscible organic solvent containing the polymer and drug is introduced into an aqueous phase, rapid solvent diffusion causes localized interfacial turbulence. This thermodynamic instability forces the hydrophobic PLGA blocks to spontaneously self-assemble into the core of a nanoparticle, while the hydrophilic PEG blocks orient outward to stabilize the interface[3][4]. This yields highly monodisperse particles without the need for toxic surfactants[5].

Experimental Workflow

Workflow Org Organic Phase PLGA-PEG + Drug in Acetone Nano Nanoprecipitation Solvent Displacement via Marangoni Effect Org->Nano Aq Aqueous Phase Milli-Q Water (± Stabilizer) Aq->Nano Evap Solvent Evaporation Overnight Stirring or Rotavap Nano->Evap Purify Purification Ultracentrifugation / TFF Evap->Purify QC Quality Control DLS & Zeta Potential Purify->QC

Fig 1. Nanoprecipitation workflow for PEGylated PLGA nanoparticle synthesis.

Materials & Critical Parameters

  • Polymer: PLGA-PEG diblock copolymer (e.g., 50:50 lactide:glycolide ratio). Causality: A 50:50 ratio provides the fastest degradation rate (hydrolysis of ester bonds) among PLGA variants, ideal for controlled release within a clinically relevant timeframe[1][6].

  • Model Hydrophobic Drug: Paclitaxel (PTX) or Docetaxel[2].

  • Organic Solvent: Acetone (HPLC grade). Causality: Acetone is fully water-miscible, ensuring the rapid solvent diffusion required for instantaneous nucleation of small, uniform particles[3].

  • Aqueous Phase: Milli-Q Water (18.2 MΩ·cm).

Step-by-Step Protocol: Nanoprecipitation

This protocol is engineered as a self-contained, reproducible system. Adhere strictly to the volumetric ratios, as the supersaturation kinetics dictate the final particle size.

Step 1: Organic Phase Preparation

  • Weigh 10 mg of PLGA-PEG copolymer and 1 mg of the hydrophobic drug (10% w/w theoretical drug loading).

  • Dissolve the mixture in 1 mL of Acetone.

  • Vortex for 60 seconds and sonicate in a bath for 2 minutes to ensure complete dissolution. Causality: Any undissolved polymer will act as a nucleation seed, leading to catastrophic bulk aggregation rather than nanoscale precipitation.

Step 2: Aqueous Phase Preparation

  • Measure 10 mL of Milli-Q water into a 20 mL glass scintillation vial.

  • Place the vial on a magnetic stir plate and insert a clean PTFE stir bar. Set the stirring speed to 750 RPM. Causality: Consistent hydrodynamics are critical. Too slow, and localized supersaturation will cause large, polydisperse particles; too fast, and shear forces may disrupt the self-assembly process[3].

Step 3: Nanoprecipitation (Solvent Displacement)

  • Using a syringe with a 27-gauge needle, draw up the 1 mL organic phase.

  • Position the needle tip just above the surface of the stirring aqueous phase.

  • Add the organic phase dropwise (approx. 1 drop per second) into the vortex of the aqueous phase. Causality: Dropwise addition maintains a high aqueous-to-organic ratio (10:1) at the point of contact, ensuring the acetone is instantly diluted below its solubility limit, forcing immediate polymer precipitation[4].

Step 4: Solvent Removal

  • Leave the colloidal suspension stirring uncovered overnight (or for at least 4 hours) at room temperature in a fume hood to allow complete evaporation of the acetone.

Step 5: Purification

  • Transfer the suspension to an ultracentrifuge tube.

  • Centrifuge at 20,000 × g for 30 minutes at 4°C.

  • Discard the supernatant (containing unencapsulated drug) and resuspend the nanoparticle pellet in 10 mL of fresh Milli-Q water using mild bath sonication. Repeat this wash step twice.

Self-Validating System: Quality Control & Troubleshooting

To ensure scientific integrity, every synthesized batch must pass through a strict validation gateway before advancing to in vitro or in vivo applications. We utilize Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)[7].

  • Hydrodynamic Diameter (DLS): Calculates size based on Brownian motion via the Stokes-Einstein equation[7]. Target size for tumor targeting via EPR is 50–200 nm[3].

  • Polydispersity Index (PDI): Measures the broadness of the size distribution. A PDI < 0.2 indicates a highly monodisperse, stable colloidal system[8].

  • Zeta Potential (ELS): Measures the surface charge. Due to the PEG corona masking the terminal carboxyl groups of PLGA, the zeta potential should be near-neutral to slightly negative (e.g., -5 to -15 mV). Values outside this range indicate incomplete PEG surface coverage[5][9].

Validation Start DLS & Zeta Analysis CheckPDI Is PDI < 0.2? Start->CheckPDI Pass Monodisperse System Proceed to In Vitro CheckPDI->Pass Yes Fail Polydisperse / Aggregation CheckPDI->Fail No Action Increase aqueous:organic ratio or stirring speed Fail->Action

Fig 2. Self-validating logic tree for nanoparticle colloidal stability.

Quantitative Data Summarization

The final size of the nanoparticles is highly deterministic and scales linearly with the initial polymer concentration in the organic phase. Below is a validated reference table summarizing the expected physicochemical properties based on PLGA concentration variations during nanoprecipitation[8][10].

PLGA Concentration (mg/mL)Mean Hydrodynamic Diameter (nm)Standard Deviation (nm)Expected PDIExpected Zeta Potential (mV)
5.0 202.5± 6.84≤ 0.15-10.0 to -15.0
10.0 214.8± 5.60≤ 0.15-10.0 to -15.0
20.0 246.3± 7.51≤ 0.20-10.0 to -15.0

Note: Increasing the polymer concentration increases the viscosity of the organic phase, which hinders rapid solvent diffusion into the aqueous phase, resulting in larger droplet formation and consequently larger nanoparticles[10].

References

  • 1 - nih.gov

  • 3 - resolvemass.ca 3.9 - nih.gov 4.4 - nih.gov 5.10 - rsc.org 6.5 - researchgate.net 7.2 - frontiersin.org 8.6 - rsc.org

  • 7 - enpress-publisher.com

  • 8 - scispace.com

Sources

Application

Application Note: Analytical Methods for the Quantification and Purity Profiling of Ethyl 5-formyl-1H-pyrrole-3-carboxylate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Reaction Monitoring, and Trace Impurity Profiling Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates, Reaction Monitoring, and Trace Impurity Profiling

Introduction & Chemical Context

Ethyl 5-formyl-1H-pyrrole-3-carboxylate (CAS: 1207560-64-2) is a highly versatile, bifunctional heterocyclic building block. It is predominantly utilized in the synthesis of multi-targeted receptor tyrosine kinase inhibitors, specifically 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties (such as sunitinib analogs)[1].

The synthesis of this intermediate typically involves the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-3-carboxylate[2]. Because the downstream Knoevenagel condensation relies heavily on the purity of the formyl group, precise analytical quantification is critical. Trace impurities—such as unreacted starting materials, over-formylated byproducts, or oxidized carboxylic acid degradants—can severely compromise downstream yields and introduce genotoxic Schiff-base impurities into the final API.

This application note details a robust, self-validating analytical workflow utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for assay/purity, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace quantification.

Analytical Strategy & Mechanistic Rationale

As a Senior Application Scientist, I design methods not just to separate peaks, but to control the underlying physical chemistry of the analyte. The structural features of ethyl 5-formyl-1H-pyrrole-3-carboxylate dictate specific chromatographic choices:

  • Column Selection (Polar-Endcapped C18): The pyrrole nitrogen (NH) is a strong hydrogen-bond donor, and the formyl oxygen is a hydrogen-bond acceptor. On standard, unendcapped C18 columns, these functional groups interact with residual surface silanols, leading to severe peak tailing. We mandate a polar-embedded or high-density endcapped C18 stationary phase to sterically shield silanols and ensure Gaussian peak shapes.

  • Mobile Phase Chemistry (pH Control): The pyrrole ring is weakly acidic/basic depending on the environment. To prevent partial ionization (which causes peak splitting and retention time drift), the mobile phase is buffered with 0.1% Formic Acid (pH ~2.7) . This acidic modifier suppresses the ionization of any trace carboxylic acid impurities and maintains the pyrrole in a neutral state, ensuring robust retention via hydrophobic interactions.

  • Sample Diluent: While the compound is highly soluble in pure Methanol (MeOH) or Acetonitrile (MeCN), injecting strong organic solvents into a highly aqueous initial mobile phase (95% water) causes "viscous fingering" and peak distortion. Therefore, the final sample diluent must closely match the initial mobile phase conditions.

Workflow & Pathway Visualizations

AnalyticalWorkflow A Sample Preparation (Dilution in 5% MeCN/H2O) B Chromatographic Separation (Polar-Endcapped C18, 0.1% FA) A->B C UV/DAD Detection (280 nm for Assay/Purity) B->C Split D ESI-MS/MS Detection (+MRM for Trace Quant) B->D Split E Data Integration & System Suitability Verification C->E D->E

Fig 1: End-to-end analytical workflow for ethyl 5-formyl-1H-pyrrole-3-carboxylate quantification.

ChemicalContext SM Ethyl 1H-pyrrole- 3-carboxylate VH Vilsmeier-Haack Formylation SM->VH INT Ethyl 5-formyl-1H- pyrrole-3-carboxylate (Target Analyte) VH->INT QC Point 1 (Impurity Profiling) API Indolin-2-one Kinase Inhibitors (e.g., Sunitinib analogs) INT->API Knoevenagel Condensation

Fig 2: Synthetic pathway context and critical quality control (QC) intervention points.

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of ethyl 5-formyl-1H-pyrrole-3-carboxylate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Methanol. Note: Sonication for 2 minutes may be required for complete dissolution.

  • Working Solutions: Dilute the stock solution using a diluent of Water:Acetonitrile (95:5, v/v) to construct a calibration curve ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: For reaction monitoring, quench 10 µL of the reaction mixture into 990 µL of cold Methanol. Centrifuge at 12,000 rpm for 5 minutes. Dilute the supernatant 1:10 in the aqueous diluent prior to injection.

HPLC-UV Method (Assay and Purity)

This method utilizes a reversed-phase gradient to separate the target analyte from highly polar Vilsmeier-Haack reagents[2] and lipophilic downstream products[1].

Chromatographic Conditions:

  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent polar-endcapped C18.

  • Column Temperature: 35 °C (Controls viscosity and ensures reproducible retention times).

  • Injection Volume: 5 µL.

  • Detection: DAD at 280 nm (Optimal absorbance for the conjugated formyl-pyrrole system).

Table 1: HPLC Gradient Program

Time (min)Mobile Phase A (%) (H₂O + 0.1% Formic Acid)Mobile Phase B (%) (MeCN + 0.1% Formic Acid)Flow Rate (mL/min)Curve Profile
0.09551.0Initial
2.09551.0Isocratic hold
10.010901.0Linear
12.010901.0Column Wash
12.19551.0Step return
15.09551.0Re-equilibration
LC-MS/MS Method (Trace Quantification)

For the quantification of trace residual ethyl 5-formyl-1H-pyrrole-3-carboxylate in final API batches, electrospray ionization (ESI) in positive mode is utilized. The protonated molecular ion [M+H]+ is observed at m/z 168.07[1].

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Structural Rationale
Quantifier 168.07122.055015Loss of Ethanol (46 Da) from the ester group.
Qualifier 168.07140.065010Loss of Carbon Monoxide (28 Da) from the formyl group.

System Suitability & Method Validation (Self-Validating Criteria)

A protocol is only as good as its built-in quality controls. Before analyzing unknown samples, the system must pass the following System Suitability Test (SST) criteria, ensuring the method is self-validating.

Table 3: System Suitability and Validation Targets

ParameterAcceptance CriteriaScientific Justification
Retention Time Precision %RSD ≤ 1.0% (n=6)Ensures mobile phase mixing and pump delivery are stable.
Peak Area Precision %RSD ≤ 2.0% (n=6)Confirms autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 0.8 ≤ Tf​ ≤ 1.5Validates that secondary silanol interactions are successfully suppressed.
Theoretical Plates ( N ) > 10,000Guarantees sufficient column efficiency to resolve closely eluting isomers.
Linearity ( R2 ) ≥ 0.999 (0.1 - 50 µg/mL)Ensures accurate quantification across the expected concentration range.

Troubleshooting & Expert Insights

  • Loss of Signal in MS/MS: The formyl group is susceptible to oxidation to the corresponding carboxylic acid if left in aqueous solutions at room temperature for extended periods. Mitigation: Always store stock solutions at -20 °C and prepare working solutions fresh daily.

  • Peak Splitting: If the injection solvent contains >50% organic modifier, the sample band will precipitate or travel faster than the mobile phase upon injection, causing split peaks. Mitigation: Strictly adhere to the 95:5 (Water:MeCN) sample diluent ratio.

  • Carryover Issues: The hydrophobic nature of the ethyl ester can cause minor carryover in the autosampler needle. Mitigation: Implement a strong needle wash consisting of Methanol:Acetonitrile:Water:Formic Acid (40:40:20:0.1, v/v/v/v).

References

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Supplementary Information: Design, synthesis, in silico and in vitro evaluation of pyrrole-indole hybrids as dual tubulin and aro Source: The Royal Society of Chemistry (RSC) URL:[Link](URL derived from RSC supplementary data archives for pyrrole-indole hybrids)

Sources

Method

Application Notes and Protocols: A Scalable and Robust Synthesis of Ethyl 5-formyl-1H-pyrrole-3-carboxylate

Introduction Ethyl 5-formyl-1H-pyrrole-3-carboxylate is a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a nucleophilic pyrrole core, an electrophilic ald...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 5-formyl-1H-pyrrole-3-carboxylate is a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a nucleophilic pyrrole core, an electrophilic aldehyde, and a versatile ester group, makes it an invaluable precursor for the synthesis of a diverse range of complex molecules, including potent pharmaceutical agents and functional organic materials. The development of a scalable, safe, and efficient synthetic route to this intermediate is therefore of critical importance to researchers in both academic and industrial settings.

This comprehensive guide provides a detailed, field-proven protocol for the large-scale synthesis of ethyl 5-formyl-1H-pyrrole-3-carboxylate. The narrative emphasizes the underlying chemical principles, safety considerations, and practical insights necessary for successful implementation. The synthesis is presented in two main parts: the construction of the core pyrrole scaffold, ethyl 1H-pyrrole-3-carboxylate, followed by its regioselective formylation via the Vilsmeier-Haack reaction.

Overall Synthetic Scheme

The two-stage synthesis transforms readily available starting materials into the target compound.

G cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Vilsmeier-Haack Formylation ethyl_propiolate Ethyl Propiolate pyrrole_ester Ethyl 1H-pyrrole-3-carboxylate ethyl_propiolate->pyrrole_ester 1. NaH, THF 2. TosMIC tosmic TosMIC tosmic->pyrrole_ester pyrrole_ester_2 Ethyl 1H-pyrrole-3-carboxylate final_product Ethyl 5-formyl-1H-pyrrole-3-carboxylate pyrrole_ester_2->final_product 1. POCl₃, DMF 2. Aqueous Work-up vilsmeier Vilsmeier Reagent (POCl₃/DMF) vilsmeier->final_product

Caption: Overall two-stage synthetic route.

Part 1: Large-Scale Synthesis of Ethyl 1H-pyrrole-3-carboxylate

The synthesis of the pyrrole core is achieved via a [3+2] cycloaddition reaction between an isocyanide and an activated alkyne. This method is highly efficient for constructing the pyrrole ring system.

Protocol 1: Synthesis of Ethyl 1H-pyrrole-3-carboxylate

This protocol details the reaction of ethyl propiolate with p-toluenesulfonylmethyl isocyanide (TosMIC).

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)Notes
Sodium Hydride (60% dispersion in oil)NaH24.002.2 eq.Highly flammable; handle under inert gas
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-Use freshly distilled or from a solvent purification system
p-Toluenesulfonylmethyl isocyanide (TosMIC)C₉H₉NO₂S195.241.0 eq.Moisture sensitive solid
Ethyl PropiolateC₅H₆O₂98.101.1 eq.Lachrymator; handle in a fume hood
Saturated aqueous NH₄Cl solutionNH₄Cl53.49-For quenching the reaction
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-For extraction
BrineNaCl58.44-For washing
Anhydrous Magnesium SulfateMgSO₄120.37-For drying
Step-by-Step Methodology
  • Reaction Setup: A 10 L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Reagent Charging: The flask is charged with sodium hydride (60% dispersion in mineral oil, 2.2 eq.) and anhydrous THF (3 L). The suspension is cooled to 0 °C using an ice-water bath.

  • TosMIC Addition: A solution of TosMIC (1.0 eq.) in anhydrous THF (1 L) is added dropwise to the stirred NaH suspension over 1 hour, maintaining the internal temperature below 5 °C.

  • Ethyl Propiolate Addition: After the TosMIC addition is complete, a solution of ethyl propiolate (1.1 eq.) in anhydrous THF (500 mL) is added dropwise over 1.5 hours, again keeping the internal temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is cooled back to 0 °C, and saturated aqueous NH₄Cl solution (2 L) is added slowly and carefully to quench the excess sodium hydride. Caution: Vigorous hydrogen gas evolution will occur.

  • Extraction: The quenched mixture is transferred to a large separatory funnel. The aqueous layer is separated, and the organic layer is washed with brine (2 x 1 L). The aqueous layer is back-extracted with ethyl acetate (2 x 1 L).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or recrystallization from a hexane/ethyl acetate mixture to yield ethyl 1H-pyrrole-3-carboxylate as a solid.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (DMF) and an acid chloride (POCl₃).[2][3]

The Vilsmeier-Haack Mechanism

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution on the pyrrole ring and subsequent hydrolysis.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Electrophile) Intermediate1->VilsmeierReagent Elimination of [PO₂Cl₂]⁻ SigmaComplex Sigma Complex (Iminium salt) VilsmeierReagent->SigmaComplex Pyrrole Ethyl 1H-pyrrole-3-carboxylate Pyrrole->SigmaComplex Electrophilic Attack Hydrolysis Hydrolysis SigmaComplex->Hydrolysis Aromatization FinalProduct Final Product Hydrolysis->FinalProduct H₂O

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Protocol 2: Synthesis of Ethyl 5-formyl-1H-pyrrole-3-carboxylate

This protocol outlines the formylation of ethyl 1H-pyrrole-3-carboxylate at the C-5 position.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)Notes
Phosphorus Oxychloride (POCl₃)POCl₃153.331.2 eq.Highly Corrosive and Toxic . Reacts violently with water.[4] Handle with extreme caution in a fume hood.[5]
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.093.0 eq.Use from a freshly opened bottle or dried over molecular sieves.
Ethyl 1H-pyrrole-3-carboxylateC₇H₉NO₂139.151.0 eq.Solid, ensure it is dry.
Dichloromethane (DCM)CH₂Cl₂84.93-Anhydrous grade.
IceH₂O18.02-For quenching.
Sodium Hydroxide (NaOH) solution (10 M)NaOH40.00-For neutralization.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-For recrystallization.
Step-by-Step Methodology

G cluster_workflow Experimental Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) B 2. Add Pyrrole Substrate (in DCM at 0°C) A->B C 3. Reaction (Warm to RT, then heat to 40°C) B->C D 4. Monitor Reaction (TLC) C->D E 5. Quench Reaction (Pour onto ice) D->E Upon completion F 6. Neutralize (Add 10 M NaOH) E->F G 7. Isolate Product (Filter precipitate) F->G H 8. Purify (Recrystallize from EtOAc) G->H

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

  • Vilsmeier Reagent Formation: In a 10 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, temperature probe, and a dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve ethyl 1H-pyrrole-3-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 2 L). Add this solution to the freshly prepared Vilsmeier reagent dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C. Stir at this temperature for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system) until the starting material is consumed.

  • Quenching: In a separate, appropriately sized vessel, prepare a large quantity of crushed ice (approx. 5 kg). With extreme caution and vigorous stirring , slowly pour the reaction mixture onto the crushed ice. This quenching process is highly exothermic and will generate HCl gas; ensure the operation is performed in a well-ventilated fume hood.

  • Neutralization and Precipitation: After the initial exotherm has subsided, slowly add 10 M aqueous sodium hydroxide solution to the stirred mixture until the pH reaches 8-9. The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 1 L) until the filtrate is neutral.

  • Purification: Dry the crude solid in a vacuum oven at 50 °C. For further purification, recrystallize the product from hot ethyl acetate to afford ethyl 5-formyl-1H-pyrrole-3-carboxylate as a crystalline solid.

Safety and Handling

The Vilsmeier-Haack reaction presents significant thermal hazards that must be managed, especially on a large scale.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic if inhaled, and reacts violently with water, releasing heat and toxic gases.[4][6] Always handle POCl₃ in a chemical fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[5]

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic.[7] Maintain strict temperature control during these steps using efficient cooling baths. Add reagents slowly and monitor the internal temperature continuously.

  • Quenching: The addition of the reaction mixture to water is extremely vigorous. Perform this step slowly, in a vessel with sufficient headspace to accommodate any splashing or rapid boiling.

Characterization of Ethyl 5-formyl-1H-pyrrole-3-carboxylate

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results
Appearance Off-white to pale yellow crystalline solid
Melting Point ~145-148 °C (Varies with purity)
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (br s, 1H, NH), 9.6 (s, 1H, CHO), 7.8 (s, 1H, pyrrole-H), 7.0 (s, 1H, pyrrole-H), 4.2 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) ppm.
¹³C NMR (100 MHz, DMSO-d₆)δ 185.0 (CHO), 164.5 (C=O), 140.0, 132.0, 125.0, 115.0 (pyrrole carbons), 60.0 (OCH₂), 14.5 (CH₃) ppm.
IR (KBr) ν 3250 (N-H), 1710 (C=O, ester), 1660 (C=O, aldehyde), 1550, 1450 cm⁻¹
Mass Spec (ESI+) m/z 168.06 [M+H]⁺

Conclusion

The two-part synthetic route described in these application notes provides a reliable and scalable method for the production of ethyl 5-formyl-1H-pyrrole-3-carboxylate. By understanding the underlying chemical principles and adhering strictly to the detailed protocols and safety precautions, researchers can confidently produce this valuable intermediate in high yield and purity. The Vilsmeier-Haack formylation step, while requiring careful handling of hazardous reagents, is a robust and efficient transformation. This guide serves as a comprehensive resource for chemists in drug development and materials science, enabling the advancement of their research programs.

References

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  • Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.
  • Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Retrieved from [Link]

  • Bobbio, C., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5242-5245.
  • Li, M., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2636.
  • ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Fu, N., et al. (2021). Synthesis of Polysubstituted Pyrroles through Electro-Oxidative Annulation of 1,3-Dicarbonyl Compounds and Primary Amines. The Journal of Organic Chemistry, 86(7), 5437-5448.
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  • Google Patents. (n.d.). WO2003044011A1 - Pyrrole synthesis.
  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
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  • DR-NTU. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]

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  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-formyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 5-Formyl-1H-Pyrrole-3-Carboxylate

Welcome to the dedicated support center for the chromatographic purification of ethyl 5-formyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the chromatographic purification of ethyl 5-formyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar pyrrole derivatives. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purifications effectively. Pyrrole aldehydes are valuable synthetic intermediates, but their purification can be challenging due to the interplay of the polar N-H group, the electron-withdrawing formyl and ester groups, and the inherent sensitivity of the pyrrole ring.

This document is structured to address the most pressing issues encountered in the laboratory, moving from direct troubleshooting of common failures to broader frequently asked questions.

Troubleshooting Guide: A Problem-Solving Approach

This section directly addresses specific experimental failures in a question-and-answer format.

Question 1: My compound is streaking or tailing badly on the TLC plate and the column, leading to poor separation. What's happening and how do I fix it?

Answer:

This is the most common issue encountered with pyrroles on silica gel. The streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase.

The Root Cause: Silica gel (SiO₂) is an acidic stationary phase due to the presence of surface silanol (Si-OH) groups.[1] The lone pair of electrons on the pyrrole nitrogen and the polar N-H bond can engage in strong hydrogen bonding or acid-base interactions with these silanol groups. This causes molecules to "stick" and elute slowly and unevenly, resulting in tailing peaks or streaks.[2]

Solutions:

  • Neutralize the Stationary Phase with a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic silanol sites.

    • Action: Add 0.1-1% triethylamine (Et₃N) to your eluent system (e.g., for 100 mL of eluent, add 0.1 to 1 mL of Et₃N).[2] Run a new TLC with the modified eluent; you should observe a significant improvement in the spot shape.

    • Causality: The triethylamine, being a stronger base, will preferentially interact with the acidic silanol groups, effectively "masking" them from your pyrrole derivative. This allows your compound to travel through the column based on polarity interactions with the bulk silica and eluent, rather than being held up by strong acid-base interactions.

  • Change the Stationary Phase: If streaking persists even with a modifier, the interaction is too strong.

    • Action: Switch to a less acidic stationary phase like neutral alumina (Al₂O₃).[2][3] Alumina is available in acidic, neutral, and basic grades; ensure you are using the neutral or basic form.

    • Expert Insight: While effective, remember that the elution order (selectivity) of compounds can change when moving from silica to alumina, so you must re-optimize your solvent system with TLC on an alumina plate first.

Question 2: I'm observing significant decomposition of my product on the column. My collected fractions show new, unwanted spots, and my overall yield is very low. Why?

Answer:

Formyl-substituted pyrroles can be sensitive to acidic conditions. The acidic surface of silica gel can catalyze decomposition or polymerization reactions.[3][4]

The Root Cause: The combination of an electron-withdrawing formyl group and the pyrrole ring makes the compound susceptible to acid-catalyzed side reactions. The prolonged contact time with the vast acidic surface area of a chromatography column can be destructive.

Solutions:

  • Deactivate the Silica Gel: As with streaking, deactivating the silica is the first line of defense.

    • Action: Use an eluent containing 0.5-1% triethylamine. This not only improves peak shape but also neutralizes the environment, protecting your compound.[5]

  • Minimize Contact Time: The faster you can purify the compound, the less time it has to decompose.

    • Action: Use flash column chromatography rather than traditional gravity chromatography. The increased pressure and flow rate significantly reduce the purification time. Ensure your solvent system is optimized to have the product elute with a Retardation Factor (Rf) of around 0.2-0.35, which minimizes the total volume of solvent required.[6][7]

  • Use an Alternative Stationary Phase: If decomposition remains an issue, move away from silica gel.

    • Action: Use neutral alumina or consider reversed-phase (C18) chromatography if the compound and its impurities have suitable solubility in water/acetonitrile or water/methanol mobile phases.[2]

  • Explore Non-Chromatographic Methods: For highly sensitive compounds, avoiding chromatography might be necessary.

    • Action: Attempt purification by recrystallization.[8] Ethyl acetate, ethanol, or mixtures of ethyl acetate and hexanes are good starting points for recrystallizing polar compounds like this pyrrole derivative.[8][9]

Question 3: My separation is poor. The desired product and a key impurity are co-eluting. How can I improve the resolution?

Answer:

Achieving good resolution is fundamental to obtaining pure material. This problem stems from a lack of differential partitioning of your compounds between the stationary and mobile phases.

The Root Cause: The chosen solvent system does not have the right selectivity for your specific mixture. Either the polarity is causing the compounds to move too quickly (high Rf) or too slowly (low Rf) without sufficient separation, or the solvents themselves are not creating enough of a difference in interaction.

Solutions:

  • Systematically Optimize the Solvent System: This is the most critical step in any chromatographic purification.

    • Action: Use Thin Layer Chromatography (TLC) to test a range of solvent systems. The goal is to find a system where your desired compound has an Rf value between 0.2 and 0.35, and the separation from the nearest impurity spot is maximized.[6][7]

    • Workflow:

      • Start with a standard system like 30% Ethyl Acetate (EtOAc) in Hexane.

      • If the Rf is too high (>0.4), decrease the polarity (e.g., 20% EtOAc in Hexane).[2]

      • If the Rf is too low (<0.2), increase the polarity (e.g., 40% or 50% EtOAc in Hexane).[2]

      • If separation is still poor, change the solvent selectivity by swapping one of the components. For example, try Dichloromethane/Methanol or Toluene/Acetone systems to exploit different types of intermolecular interactions.[9]

  • Employ Gradient Elution: If your crude material contains impurities that are both significantly more and less polar than your product, a single solvent system (isocratic elution) may not be effective.

    • Action: Start with a low polarity mobile phase to elute the non-polar impurities. Then, gradually increase the percentage of the polar solvent over the course of the column run to elute your product, followed by any highly polar impurities.[10][11] A typical gradient for this compound might start at 10% EtOAc/Hexane and gradually increase to 50% EtOAc/Hexane.

Data Presentation: Solvent System Optimization

The following table provides a starting point for solvent selection based on the eluting power (polarity).

Solvent System (Non-Polar:Polar)PolarityTypical Use Case for Pyrroles
Hexane / Ethyl AcetateAdjustableStandard choice. Excellent for many pyrrole derivatives.[9][11]
Hexane / DichloromethaneLow-MediumGood for less polar compounds, but offers different selectivity than EtOAc.
Dichloromethane / MethanolMedium-HighFor more polar pyrroles. Use with caution; >10% methanol can dissolve silica.[9]
Toluene / Ethyl AcetateMediumOffers different selectivity due to the aromaticity of toluene.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and particle size for purifying ethyl 5-formyl-1H-pyrrole-3-carboxylate?

A1: The standard choice is silica gel with a particle size of 230-400 mesh (40-63 µm) for flash chromatography.[12] This particle size provides a good balance between resolution and flow rate. If your compound shows acid sensitivity, neutral alumina (Brockmann activity II or III) is the recommended alternative.[1]

Q2: Should I perform a dry or wet slurry packing of the column?

A2: For silica gel, slurry packing is generally preferred. This involves mixing the silica gel with the initial, least polar eluent to form a homogenous slurry, which is then poured into the column. This method minimizes the chances of air bubbles and channels forming in the packed bed, which would drastically reduce separation efficiency.[6]

Q3: How much silica gel should I use relative to my crude sample?

A3: A general rule of thumb is to use a silica gel-to-sample weight ratio of 30:1 to 100:1. For routine purifications where the separation is not particularly difficult (ΔRf > 0.2 on TLC), a ratio of 40:1 or 50:1 is often sufficient.[6] For very difficult separations, you may need to increase the ratio to 100:1 or more.

Q4: My purified product is a pale yellow or tan solid, but I expected it to be white. Is it impure?

A4: Not necessarily. Pyrroles are notoriously prone to oxidation, which can produce highly colored, minor impurities.[12] If NMR and HPLC analysis show high purity (>98%), the color is likely due to trace amounts of these oxidized species. To obtain a colorless material, you can try recrystallization with the addition of a small amount of activated charcoal, which is excellent at adsorbing colored impurities.[8] Always store the purified compound under an inert atmosphere (nitrogen or argon) and protected from light to prevent degradation.[12]

Q5: How can I definitively confirm the purity and identity of my final product?

A5: A single analytical technique is rarely sufficient. A combination of methods provides the most reliable assessment of purity and identity:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of any residual solvents or organic impurities.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main component from any non-volatile impurities.[5]

Visualized Workflows and Logic

Experimental Workflow: Column Chromatography

This diagram outlines the standard procedure for purifying ethyl 5-formyl-1H-pyrrole-3-carboxylate.

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis tlc 1. TLC Optimization (Aim for Rf 0.2-0.35) slurry 2. Prepare Silica Slurry (in initial eluent) tlc->slurry pack 3. Pack Column slurry->pack sample 4. Prepare & Load Sample (minimal solvent) pack->sample elute 5. Elute with Solvent (Isocratic or Gradient) sample->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evap 9. Evaporate Solvent combine->evap analyze 10. Final Purity Analysis (NMR, HPLC, MS) evap->analyze

Caption: A standard workflow for purification by flash column chromatography.

Troubleshooting Decision Tree

This logic diagram provides a step-by-step guide to diagnosing and solving common purification problems.

G cluster_streaking cluster_separation cluster_decomposition start Problem During Purification? streaking Streaking or Tailing? start->streaking Yes poor_sep Poor Separation? start->poor_sep No add_tea Add 0.5-1% Et3N to Eluent streaking->add_tea Yes add_tea->poor_sep Still Tailing? change_sorbent Switch to Neutral Alumina optimize_tlc Re-optimize Eluent with TLC (Rf 0.2-0.35) poor_sep->optimize_tlc Yes decomp Decomposition on Column? poor_sep->decomp No use_gradient Use Gradient Elution optimize_tlc->use_gradient Still Poor? decomp_tea Add 0.5-1% Et3N to Eluent decomp->decomp_tea Yes decomp_sorbent Switch to Neutral Alumina decomp_tea->decomp_sorbent Still Decomposing? recrystallize Consider Recrystallization decomp_sorbent->recrystallize Still Decomposing?

Caption: A decision tree for troubleshooting common purification issues.

References

  • Moodle@Units. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). Column chromatography. Retrieved from [Link]

  • ResearchGate. (2015). How can I select the solvent system for column chromatography? Retrieved from [Link]

  • Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1125. Retrieved from [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Kang, S. S., et al. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Metal-Free Catalyzed Oxidation/Decarboxylative [3+2] Cycloaddition Sequences of 3-Formylchromones to Access Pyrroles with Anti-Cancer Activity. Molecules, 28(22), 7681. Retrieved from [Link]

  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (1998). Org. Syn. Coll. Vol. 9, 242. Retrieved from [Link]

  • Chemsrc. (2025). ethyl 5-formyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2017). Product decomposed on silica gel. Retrieved from [Link]

  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Crystals, 12(2), 273. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones. Beilstein Journal of Organic Chemistry, 17, 2526-2536. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - Carbazole based Electron Donor Acceptor (EDA) Catalysis. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information - Silica gel-mediated chemical degradation. Retrieved from [Link]

Sources

Optimization

Pyrrole Formylation Troubleshooting &amp; Technical Support Center

Welcome to the Technical Support Center for the formylation of pyrroles. As highly electron-rich heterocycles, pyrroles are exceptionally reactive but notoriously prone to side reactions during electrophilic aromatic sub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the formylation of pyrroles. As highly electron-rich heterocycles, pyrroles are exceptionally reactive but notoriously prone to side reactions during electrophilic aromatic substitutions like the Vilsmeier-Haack reaction. This guide is designed for researchers and drug development professionals to diagnose, understand, and mitigate common synthetic failures.

Diagnostic Workflow for Formylation Failures

Before adjusting your protocol, use the diagnostic flowchart below to match your analytical observations (visual cues, TLC, or LC-MS data) with the underlying chemical root cause.

DiagnosticFlow Start Reaction Issue Tars Black Tar / Viscous Residue Start->Tars Isomers Multiple Regioisomers Start->Isomers MassDiff Unexpected Mass (+34 Da) Start->MassDiff LowConv Baseline Spot on TLC Start->LowConv Polymer Polymerization Tars->Polymer Acidic conditions Regio C2/C3 Competition Isomers->Regio Steric clash Chloro Chlorination MassDiff->Chloro POCl3 over-reaction Hydro Incomplete Hydrolysis LowConv->Hydro Weak base workup

Diagnostic flowchart for identifying root causes of pyrrole formylation side reactions.

Troubleshooting FAQs: Causality & Mitigation

Q1: My reaction mixture turned into a black tar, and I isolated very little formylpyrrole. What happened? Causality: Pyrroles are highly nucleophilic and acid-sensitive. In the presence of the newly formed aldehyde (or iminium intermediate) and acidic byproducts (e.g., HCl generated from POCl₃), unreacted pyrrole can undergo rapid condensation to form dipyrromethanes. If left unchecked, these intermediates polymerize into porphyrinogens or insoluble "tar"[1]. Mitigation: Order of addition is critical. Never add POCl₃ to a mixture of pyrrole and DMF. Always pre-form the Vilsmeier reagent completely, and add the pyrrole solution dropwise at 0 °C. Maintaining a slight excess of the Vilsmeier reagent ensures all pyrrole is rapidly consumed, preventing unreacted substrate from condensing with the product.

Q2: LC-MS shows a byproduct with a mass +34 Da higher than my expected product. Is this chlorination? Causality: Yes. The Vilsmeier-Haack reagent (chloromethyliminium salt) and unreacted POCl₃ can act as active chlorinating agents. Because the pyrrole ring is highly activated, prolonged reaction times or elevated temperatures can lead to direct halogenation, yielding chlorinated pyrrole byproducts such as 5-chloro-2-formylpyrrole[2]. Mitigation: Strictly control the reaction temperature (do not exceed 40 °C unless absolutely necessary) and quench the reaction immediately upon completion. If your specific pyrrole derivative is highly prone to halogenation, consider swapping POCl₃ for a milder activator like oxalyl chloride.

Q3: I am getting a mixture of C2 and C3 formylated products. How do I control regioselectivity? Causality: Electrophilic aromatic substitution on pyrrole inherently favors the C2 ( α ) position because the resulting protonated intermediate is stabilized by three resonance structures, whereas C3 ( β ) attack is only stabilized by two[3]. However, if the pyrrole nitrogen bears a bulky protecting group (e.g., TIPS), steric hindrance blocks the C2 trajectory, forcing the electrophile to the C3 position. Mitigation: To force C2 formylation, use unprotected pyrrole or small N-alkyl groups (e.g., N-methyl). To deliberately force C3 formylation, install a bulky N-protecting group prior to the Vilsmeier-Haack reaction.

Q4: The reaction seems complete by TLC, but after workup, my yield of the aldehyde is very low, and I see a highly polar spot stuck at the baseline. Causality: The Vilsmeier-Haack reaction does not directly form an aldehyde; it initially forms a stable iminium salt intermediate. This salt must be actively hydrolyzed to release the final aldehyde[4]. If the basic workup is too mild or too brief, the iminium salt remains intact (appearing as a baseline spot on normal-phase TLC). Mitigation: Ensure a robust basic workup. Quench with a large excess of aqueous sodium acetate (NaOAc) or 1M NaOH, and stir vigorously for 1–2 hours to fully cleave the C=N bond.

Mechanistic Pathway & Side Reactions

Understanding the divergence points in the reaction mechanism is key to preventing side reactions.

Pathway DMF DMF + POCl3 VR Vilsmeier Reagent (Chloromethyliminium) DMF->VR 0 °C Iminium Iminium Salt Intermediate VR->Iminium + Pyrrole Chloro Chlorinated Pyrrole VR->Chloro Excess POCl3 / Heat Pyrrole Pyrrole Substrate Pyrrole->Iminium Aldehyde Formylpyrrole (Target) Iminium->Aldehyde Hydrolysis (NaOAc) Tar Dipyrromethanes / Tars Iminium->Tar Excess Pyrrole + Acid

Reaction pathway of pyrrole Vilsmeier-Haack formylation highlighting major side-reaction branches.

Quantitative Data Summary
Side ReactionPrimary CauseAnalytical MarkerTypical Yield LossMitigation Strategy
Polymerization (Tar) Excess pyrrole reacting with iminium under acidic conditionsBlack, insoluble residue; streaking on TLC20–50%Pre-form Vilsmeier reagent; add pyrrole slowly at 0 °C.
Chlorination Prolonged exposure to POCl₃/Vilsmeier reagent at elevated temps+34 Da (LC-MS); distinct TLC spot with higher Rf5–15%Strict temperature control ( 40 °C); quench immediately.
Regioisomer Mixtures Steric hindrance at N-position forcing C3 attackMultiple peaks in NMR (C2 vs C3 formyl protons)10–30%Use unprotected/N-methyl pyrrole for C2; N-TIPS for C3.
Incomplete Hydrolysis Insufficient basic workup of the iminium intermediateHighly polar baseline spot on TLC; missing aldehyde peak10–40%Vigorously stir with 1M NaOAc or NaOH for 1–2 hours.
Validated Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is engineered as a self-validating system to maximize the yield of 2-formylpyrrole while suppressing polymerization and chlorination[5].

Step 1: Vilsmeier Reagent Preparation

  • In a flame-dried round-bottom flask under N₂, cool anhydrous DMF (1.2 equiv) to 0 °C using an ice bath.

  • Add POCl₃ (1.2 equiv) dropwise via a syringe. Causality: Dropwise addition controls the exothermic formation of the chloromethyliminium salt, preventing thermal degradation of the reagent.

  • Stir the mixture for 30 minutes at 0 °C until a pale yellow, viscous complex forms.

Step 2: Substrate Addition

  • Dissolve the pyrrole substrate (1.0 equiv) in anhydrous DCM (0.5 M concentration).

  • Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. Causality: Adding the substrate to an excess of pre-formed reagent ensures rapid and complete conversion of the highly reactive pyrrole, preventing unreacted starting material from condensing with the product to form dipyrromethanes.

Step 3: Reaction Progression & Self-Validation

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: To confirm complete iminium formation before bulk hydrolysis, remove a 10 µL aliquot, quench it in 100 µL of 1M aqueous NaOAc, and extract with 200 µL EtOAc. Spot the organic layer on a TLC plate. The complete disappearance of the starting pyrrole confirms the first stage is successful. If starting material persists, add an additional 0.1 equiv of pre-formed Vilsmeier reagent.

Step 4: Hydrolysis & Isolation

  • Once conversion is confirmed, cool the reaction mixture back to 0 °C.

  • Slowly add a saturated aqueous solution of sodium acetate (NaOAc) (5.0 equiv).

  • Stir vigorously for 1–2 hours at room temperature. Causality: The acetate acts as a mild base and nucleophile to break down the highly stable iminium intermediate into the desired aldehyde without causing base-catalyzed degradation of the pyrrole ring.

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

References
  • Pyrrole - Wikipedia Source: Wikipedia URL:[Link]

  • (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine Source: MDPI URL:[Link]

  • One-Flask Synthesis of Meso-Substituted Dipyrromethanes and Their Application in the Synthesis of Trans-Substituted Porphyrins Source: gfmoorelab.com (Original publication in Tetrahedron) URL:[Link]

  • Vilsmeier-Haack Reaction Source: Master Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Impurity Profiling of Ethyl 5-formyl-1H-pyrrole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of ethyl 5-formyl-1H-pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of ethyl 5-formyl-1H-pyrrole-3-carboxylate , a critical intermediate in the development of kinase inhibitors (e.g., Sunitinib analogs) and porphyrin frameworks.

The standard approach for introducing the formyl group is the Vilsmeier-Haack reaction. While robust, the electron-rich nature of the pyrrole ring and the presence of the C3-ester make this reaction susceptible to regiochemical leakage, over-reaction, and degradation. This guide deconstructs the mechanistic causality behind these impurities and provides a self-validating framework to ensure high-fidelity synthesis.

Mechanistic Workflow & Impurity Origins

Understanding the origin of impurities requires mapping the electrophilic aromatic substitution pathway. The Vilsmeier reagent (chloromethylene-dimethyliminium chloride) preferentially attacks the highly activated α -positions (C2 and C5) of the pyrrole ring. Because the C3 position is occupied by a bulky ethyl ester, steric hindrance directs the major attack to the C5 position. However, kinetic competition still results in measurable C2-formylation.

G SM Ethyl 1H-pyrrole-3-carboxylate (Starting Material) IM5 C5-Iminium Intermediate (Sterically Favored) SM->IM5 Electrophilic Attack at C5 IM2 C2-Iminium Intermediate (Sterically Hindered) SM->IM2 Electrophilic Attack at C2 Poly Polymeric Tars (Byproducts) SM->Poly Excess Acid / Heat VR Vilsmeier Reagent (DMF + POCl3) VR->IM5 VR->IM2 Hydro Aqueous Basic Quench (pH 7-8) IM5->Hydro IM2->Hydro Prod5 Ethyl 5-formyl-1H-pyrrole-3-carboxylate (Major: ~80%) Hydro->Prod5 Prod2 Ethyl 2-formyl-1H-pyrrole-3-carboxylate (Minor: ~13%) Hydro->Prod2

Mechanistic pathway of Vilsmeier-Haack formylation and primary impurity generation.

Frequently Asked Questions (FAQs): Troubleshooting Impurities

Q1: I am detecting a secondary peak with the exact same mass ( m/z 168.07 [M+H]⁺) in my LC-MS trace. What is it, and how do I eliminate it? A1: This is the regioisomer, ethyl 2-formyl-1H-pyrrole-3-carboxylate . Despite the steric bulk of the C3-ester, the C2 position remains electronically activated. Literature indicates that standard Vilsmeier-Haack conditions yield approximately 80% of the C5-isomer and 13% of the C2-isomer [2]. Resolution: You cannot completely eliminate its formation, but you can suppress it by strictly maintaining the reaction temperature between 15–20 °C. Higher temperatures provide the kinetic energy necessary to overcome the steric activation barrier at C2. The isomers must be separated via flash column chromatography (the C5-isomer is slightly more polar).

Q2: My reaction mixture turned into a black, intractable tar, and my yield is <30%. What went wrong? A2: You are observing acid-catalyzed pyrrole polymerization. Pyrroles are highly sensitive to strong acids, which trigger oligomerization into dark polypyrrole tars [3]. This typically occurs if the POCl3​ is added too rapidly, causing localized exothermic spikes, or if the reaction is not properly buffered during the aqueous quench. Resolution: Ensure dropwise addition of POCl3​ at 0 °C to control the exothermic formation of the Vilsmeier reagent. During the workup, pour the reaction onto crushed ice and immediately buffer to pH 7–8 to neutralize acidic byproducts before heating.

Q3: I have a significant [M+H]⁺ peak at m/z 140.03 instead of 168.07. Where is this coming from? A3: This represents 5-formyl-1H-pyrrole-3-carboxylic acid , the hydrolysis impurity. While the iminium intermediate requires heating (approx. 60 °C) in a basic aqueous environment to fully hydrolyze into the desired aldehyde [1], excessive base (pH > 10) or prolonged heating will saponify the C3 ethyl ester. Resolution: Carefully monitor the pH during the quench. Use 10 N NaOH dropwise only until pH 7–8 is reached, and do not exceed 2 hours of heating at 60 °C.

Analytical Resolution: Quantitative Impurity Profiling

To definitively identify your reaction components, cross-reference your analytical data against this standardized matrix. Note that the coupling constants ( J ) in the 1H NMR are the most reliable way to differentiate the regioisomers.

CompoundRoleLC-MS [M+H]⁺Diagnostic 1H NMR (CDCl₃)Origin / Cause
Ethyl 1H-pyrrole-3-carboxylate Starting Material140.076.65 (m, 1H), 6.75 (m, 1H), 7.43 (m, 1H)Incomplete conversion / Degraded Vilsmeier reagent
Ethyl 5-formyl-1H-pyrrole-3-carboxylate Target Product168.079.49 (s, 1H, CHO), 7.66 (m, 1H), 7.34 (m, 1H)Note: J2,4​≈1.5−2.0 HzDesired C5 electrophilic attack
Ethyl 2-formyl-1H-pyrrole-3-carboxylate Regioisomer Impurity168.07~9.8 (s, 1H, CHO)Note: J4,5​≈2.5−3.0 HzCompetitive C2 electrophilic attack
5-formyl-1H-pyrrole-3-carboxylic acid Hydrolysis Impurity140.03Absence of ethyl ester signals (4.25 ppm q, 1.29 ppm t)Over-hydrolysis (saponification) during basic quench
Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Each step contains built-in physical or chemical checkpoints to ensure causality between your actions and the chemical state of the reaction.

Phase 1: Electrophile Generation

  • Action: In a flame-dried flask under argon, cool anhydrous DMF (1.5 eq) to 0 °C. Add POCl3​ (1.5 eq) dropwise over 15 minutes. Stir for 1 hour at room temperature.

  • Causality & Validation: The reaction is highly exothermic. Cooling prevents the thermal decomposition of the chloromethylene-dimethyliminium chloride intermediate. Validation: The solution should turn into a pale yellow/viscous complex. If it turns dark brown here, moisture has compromised the reagent [3].

Phase 2: Regioselective Formylation 3. Action: Dissolve ethyl 1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. 4. Action: Remove the ice bath and stir at room temperature (20–25 °C) for 1–2 hours. 5. Causality & Validation: Dropwise addition controls the local concentration of the pyrrole, mitigating acid-catalyzed tar formation. Room temperature provides sufficient energy for C5 attack while suppressing C2-regioisomer formation. Validation: TLC (EtOAc/Hexane 3:7) should show the disappearance of the starting material ( Rf​≈0.4 ) and the appearance of baseline iminium salts.

Phase 3: Controlled Hydrolysis & Isolation 6. Action: Pour the mixture onto 50 g of crushed ice. Slowly add 10 N aqueous NaOH until the pH strictly reaches 7–8. 7. Action: Heat the neutralized mixture to 60 °C for exactly 2 hours [1]. 8. Causality & Validation: The iminium salt is highly stable; heating is mandatory to drive hydrolysis to the aldehyde. Strict pH control prevents the saponification of the C3 ethyl ester into the carboxylic acid impurity. Validation: The baseline spots on the TLC will migrate up to Rf​≈0.3 (Major C5) and Rf​≈0.4 (Minor C2). 9. Action: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (gradient elution: EtOAc/Hexane 1:9 to 3:7) to resolve the regioisomers [2].

References
  • Source: National Institutes of Health (PMC)
  • Source: The Royal Society of Chemistry (RSC)
  • Title: Application Notes and Protocols: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole Source: BenchChem URL
Optimization

catalyst selection for synthesizing pyrrole derivatives

Welcome to the Technical Support Center for Pyrrole Synthesis. As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals navigate the complexities of .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrole Synthesis. As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals navigate the complexities of .

Pyrrole is a privileged scaffold in medicinal chemistry, but its synthesis—whether via classical Paal-Knorr condensation or modern Multicomponent Reactions (MCRs)—is highly sensitive to catalyst choice. Below, you will find a mechanistic breakdown of catalyst selection, targeted troubleshooting guides, self-validating protocols, and comparative data to ensure your workflows are robust and reproducible.

Catalyst Selection Workflow

CatalystSelection Start Pyrrole Synthesis Strategy PK Paal-Knorr (1,4-dicarbonyl + amine) Start->PK MCR Multicomponent Reaction (MCR) Start->MCR PK_Cond Mild Conditions Required? PK->PK_Cond MCR_Cond Metal-Free Preferred? MCR->MCR_Cond PK_Mild Lewis / Solid Acids (e.g., ANO, Silica-H2SO4) PK_Cond->PK_Mild Yes PK_Harsh Brønsted Acids (e.g., TFA, p-TSA) PK_Cond->PK_Harsh No MCR_MetalFree Halogens / Bases (e.g., I2, tBuOK) MCR_Cond->MCR_MetalFree Yes MCR_Metal Transition Metals (e.g., Pd/C, Mn) MCR_Cond->MCR_Metal No

Decision tree for selecting pyrrole synthesis catalysts based on reaction strategy.

Section 1: FAQs on Catalyst Selection

Q1: Why should I transition from traditional Brønsted acids to Lewis acids in Paal-Knorr synthesis? A1: Traditional Paal-Knorr reactions rely on harsh Brønsted acids (e.g., p-TSA, TFA) and prolonged heating, which often degrade acid-sensitive functional groups and promote unwanted polymerization of the intermediates[1]. Lewis acids, such as Ammonium Niobium Oxalate (ANO), operate via a different mechanistic causality: they coordinate directly to the carbonyl oxygen, increasing its electrophilicity without drastically lowering the bulk pH of the solution. This permits the nucleophilic attack by the amine to proceed smoothly at room temperature, preserving sensitive moieties and achieving yields up to 99%[2].

Q2: When should I use an iodine-catalyzed metal-free approach for multicomponent reactions (MCRs)? A2: In late-stage drug development, transition metal catalysts (like Pd or Ru) introduce the severe risk of trace-metal contamination. Iodine acts as a mild, halophilic Lewis acid that efficiently activates alkynes or imines for nucleophilic attack without leaving toxic metal residues[3]. This approach is highly recommended when synthesizing highly substituted pyrroles where downstream metal purging would be a regulatory or economic burden.

Q3: How do solid-supported catalysts compare to homogeneous catalysts for pyrrole synthesis? A3: Solid-supported catalysts (e.g., silica-supported sulfuric acid) provide localized high acidity while keeping the bulk solvent relatively neutral. This is critical when reacting highly basic aliphatic amines, which would otherwise form unreactive salts with homogeneous acids like TFA, sequestering the nucleophile[4]. Furthermore, they offer the operational advantage of simple filtration and reusability, strictly aligning with green chemistry principles[5].

Section 2: Troubleshooting Guide

Issue 1: Incomplete Conversion with Aliphatic Amines in Paal-Knorr Reactions

  • Symptom: TLC shows unreacted 1,4-dicarbonyl compound; the reaction stalls at ~50% conversion.

  • Root Cause: Aliphatic amines are significantly more basic than aromatic amines. When using strong homogeneous acids (like TFA), the amine is rapidly protonated. This sequesters the nucleophile as an ammonium salt, halting the initial carbinolamine formation.

  • Resolution: Switch to a mild Lewis acid (e.g., ANO) or a heterogeneous catalyst. If you must use TFA, reduce the catalyst loading to strictly catalytic amounts (e.g., 5-10 mol%) rather than stoichiometric quantities, ensuring a pool of free base remains available in the equilibrium[4].

Issue 2: Catalyst Poisoning During Downstream Dehalogenation

  • Symptom: Incomplete dechlorination of chlorinated pyrrole intermediates (e.g., during the synthesis of Vonoprazan) when using Pd/C.

  • Root Cause: The hydrogenolysis of the C-Cl bond generates HCl as a byproduct. The accumulation of HCl lowers the pH, which can protonate the pyrrole nitrogen and directly poison the active Pd(0) sites on the catalyst surface[6].

  • Resolution: Introduce a buffer system (e.g., acetic acid/sodium acetate) or a mild organic base (e.g., diisopropylethylamine) to the reaction mixture. This scavenges the HCl byproduct in real-time, preserving the active catalyst and maintaining turnover[6].

Issue 3: Poor Regioselectivity in Multicomponent Reactions (MCRs)

  • Symptom: Formation of a mixture of isomeric pyrroles or unwanted dihydropyridine byproducts.

  • Root Cause: In one-pot MCRs, competing pathways (e.g., Knoevenagel condensation vs. Michael addition) have similar activation energies if the catalyst does not preferentially stabilize one specific transition state.

  • Resolution: Alter the catalyst to one that specifically directs the first condensation step. For example, using a specific base like tBuOK can selectively drive the initial condensation of the active methylene compound before intramolecular cyclization occurs, drastically improving regioselectivity (yields up to 94%)[3].

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Green Paal-Knorr Synthesis using Ammonium Niobium Oxalate (ANO)

This protocol utilizes a low-toxicity Lewis acid to achieve high yields at room temperature.

  • Preparation: In a 50 mL round-bottom flask, add the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.0 mmol) in 5 mL of ethanol.

  • Catalyst Addition: Add ANO (5 mol%).

    • Validation Checkpoint: The mixture should remain a suspension initially. No violent exothermic reaction should occur, confirming the mild nature of the Lewis acid[2].

  • Reaction: Stir at room temperature for 30 minutes.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the dicarbonyl spot (UV active, typically Rf​ ~0.4) and the appearance of a highly fluorescent blue/green spot under 254 nm UV indicates successful pyrrole ring formation. Do not quench until the dicarbonyl spot is completely absent.

  • Workup: Add 10 mL of deionized water. The product will typically precipitate. Filter the solid.

    • Validation Checkpoint: The aqueous filtrate contains the ANO catalyst. Evaporate the water under reduced pressure to recover the catalyst. Weigh the recovered catalyst; you should retrieve >90% of the initial mass, which can be reused for up to 7 cycles without activity loss[2].

Protocol B: Metal-Free Multicomponent Synthesis using Iodine

This protocol avoids transition metals, making it ideal for pharmaceutical intermediates.

  • Condensation: Combine the aldehyde (1.0 mmol) and amine (1.0 mmol) in a solvent-free vessel. Grind or stir for 10 minutes.

    • Validation Checkpoint: Observe the formation of a sticky imine intermediate. TLC must confirm the complete consumption of the aldehyde before proceeding to prevent side reactions.

  • Activation & Cyclization: Add the alkyne or active methylene compound (1.0 mmol) followed by Iodine (20 mol%). Stir at 60°C.

    • Validation Checkpoint: The reaction mixture will turn dark brown due to I2​ . Monitor until the intermediate imine spot disappears (typically 1-3 hours)[3].

  • Quenching: Quench the reaction with a saturated aqueous sodium thiosulfate solution.

    • Validation Checkpoint: The dark brown color of the iodine must completely dissipate, turning the solution pale yellow or white. This visual cue confirms the complete reduction of I2​ to I− , which is critical to prevent the over-oxidation of the newly formed electron-rich pyrrole ring.

Section 4: Quantitative Catalyst Comparison

Use the following data to benchmark your catalyst selection against industry standards.

CatalystReaction TypeSubstrate ScopeTypical YieldTemp / TimeKey Advantage
ANO (Ammonium Niobium Oxalate)Paal-KnorrAliphatic & Aromatic Amines90–99%RT / 30 minReusable up to 7x, extremely mild conditions, low toxicity.
TFA (Trifluoroacetic Acid)Paal-KnorrAromatic Amines85–95%Reflux / 2–4 hExcellent for driving reactions with sterically hindered aromatic amines.
Iodine ( I2​ )MulticomponentAlkynes, Amines, Aldehydes64–98%60°C / 1–3 hMetal-free activation; ideal for late-stage pharmaceutical synthesis.
Pd/C (with Buffer)DehalogenationHalogenated Pyrroles>95%RT / 5 hHighly selective dechlorination without saturating the pyrrole ring.
tBuOK MulticomponentActive methylenes48–94%RT / 2 hExceptional regioselectivity for highly substituted pyrrole derivatives.

Section 5: References

  • Ammonium niobium oxalate (ANO) as an efficient catalyst in the Paal–Knorr synthesis of N-substituted pyrroles. RSC Publishing.2

  • Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis (Catalysis Reviews).1

  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing.3

  • Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry.4

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.5

  • Vonoprazan Fumarate Intermediate|2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. Benchchem.6

Sources

Troubleshooting

Technical Support Center: Pyrrole Synthesis &amp; Functionalization

Comprehensive Troubleshooting Guide: Avoiding N-Formylation Side Reactions Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the pyrrole ring is a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Troubleshooting Guide: Avoiding N-Formylation Side Reactions

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the pyrrole ring is a privileged scaffold in medicinal chemistry. However, its dual reactivity often leads to frustrating side reactions. One of the most common issues encountered during the functionalization or multicomponent synthesis of pyrroles is unintended N-formylation .

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you bypass N-formylation and achieve high-yielding, regioselective C-formylation.

Mechanistic Causality: Why Does N-Formylation Occur?

Pyrrole is an electron-rich, π -excessive aromatic heterocycle. While the nitrogen lone pair is delocalized into the aromatic sextet—making it a poor nucleophile compared to aliphatic amines—it retains latent reactivity.

When exposed to highly reactive electrophiles (such as the chloroiminium ion generated in the Vilsmeier-Haack reaction) or specific formylating solvents (like formic acid/acetic anhydride), the reaction can undergo kinetic attack at the nitrogen atom . If the C2 and C5 positions are sterically hindered, or if the reaction is quenched before reaching thermodynamic equilibrium (where C-formylation is favored), the N-formylpyrrole is trapped as a dead-end side product.

NFormylationPathway A Unprotected Pyrrole (Reactive N-H) B Vilsmeier-Haack Reagent (POCl3 / DMF) A->B Direct Formylation E N-Protection Strategy (e.g., TsCl, NaH) A->E Proactive Masking C N-Formylpyrrole (Kinetic Side Product) B->C Kinetic Attack (Steric Hindrance at C) D C2/C3-Formylpyrrole (Thermodynamic Product) B->D Thermodynamic Shift G Exclusive C-Formylation B->G Forced C-Attack F N-Protected Pyrrole (Blocked N-position) E->F F->B Formylation

Fig 1: Mechanistic diversion of pyrrole formylation via N-protection to prevent N-formylation.

Troubleshooting FAQs

Q1: I am performing a Vilsmeier-Haack formylation on a substituted pyrrole, but LC-MS shows a mass consistent with N-formylation. How do I force C-formylation? A1: N-formylation is kinetically favored but thermodynamically less stable than C-formylation. If your product is trapped as the N-formyl species, it is likely due to low reaction temperatures or severe steric hindrance at the C2/C5 positions. Solution: The most robust strategy is to install a bulky, electron-withdrawing protecting group (e.g., Tosyl or TIPS) on the nitrogen prior to formylation[1]. This completely blocks N-formylation and directs the electrophile to the carbon backbone.

Q2: During a multicomponent pyrrole synthesis using formic acid as a catalyst, I am isolating N-formylpyrrole instead of the free NH pyrrole. What is going wrong? A2: Formic acid, especially in the presence of activating agents like acetic anhydride, generates formyl acetate in situ—a potent N-formylating agent. Wu et al. observed that treating substituted pyrroles with formic acid and acetic anhydride exclusively yields the N-formylpyrrole rather than the desired cyclized products[2]. Solution: Switch to a non-formylating acid catalyst. Lewis acids like Pr(OTf)₃ or solid-supported Brønsted acids under solvent-free conditions provide excellent yields without the risk of N-formylation.

Q3: How do I choose the right N-protecting group to direct formylation and avoid acid-catalyzed polymerization? A3: Unprotected pyrroles are highly susceptible to acid-induced polymerization (turning dark green/black)[3]. The protecting group dictates both stability and regioselectivity:

  • Tosyl (Ts): Strongly electron-withdrawing. It prevents protonation/polymerization and completely blocks N-formylation. Due to steric bulk, it often directs Vilsmeier formylation to the C3 position.

  • Triisopropylsilyl (TIPS): Extremely bulky. Forces electrophilic attack exclusively to the C3 position.

  • Boc: Acid-sensitive. Not recommended for Vilsmeier-Haack, as the HCl generated during the reaction will prematurely deprotect the pyrrole, leading to polymerization.

Q4: Can I reverse N-formylation if it has already occurred? A4: Yes. The N-formyl group acts similarly to an amide and is more labile than a C-formyl group. Mild basic hydrolysis (e.g., NaOH in MeOH) or deformylation using hydrazine can selectively cleave the N-CHO bond without affecting C-CHO groups.

Quantitative Data: Formylation Reagents & N-Formylation Risk

Choosing the right reagent system is critical for avoiding side reactions. The table below summarizes the performance of various reagents in the formylation of pyrroles[4].

Reagent SystemTarget PositionRegioselectivity (C2:C3)N-Formylation RiskTypical Yield (%)
POCl₃ / DMF (Vilsmeier-Haack)C-FormylationPredominantly C2Moderate (High if C2 blocked)85–95%
Dichloromethyl methyl ether / TiCl₄ C-FormylationPredominantly C2Low>90%
Formic acid / Acetic anhydride N-FormylationN/A (Targets N-H)Very High (Primary Product)97–100%
Hexamethylenetetramine (Duff)C-FormylationC2 / C3 MixtureLow<50%

Validated Experimental Protocols

To ensure a self-validating workflow, follow this three-step methodology to mask the nitrogen, functionalize the carbon, and reveal the final product.

Protocol A: N-Protection of Pyrrole (Tosyl Protection)

This step decreases the electron density of the pyrrole ring, preventing both N-formylation and acid-catalyzed polymerization[3].

  • Preparation: To a flame-dried round-bottom flask under argon, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash with anhydrous hexanes, decant, and dry under vacuum.

  • Deprotonation: Suspend the NaH in anhydrous THF and cool to 0 °C. Add a solution of the starting pyrrole (1.0 eq) in THF dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the pyrrolide anion.

  • Protection: Cool the mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in THF dropwise.

  • Validation & Workup: Monitor by TLC. Once the starting material is consumed, quench slowly with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective C-Formylation (Vilsmeier-Haack)

With the nitrogen blocked, the electrophile is forced to attack the carbon backbone.

  • Reagent Generation: In a dry flask under argon, cool anhydrous DMF (1.2 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise. Stir for 15 minutes until the Vilsmeier chloroiminium salt forms (solution may turn slightly yellow/viscous).

  • Addition: Dissolve the N-Tosylpyrrole from Protocol A in anhydrous 1,2-dichloroethane (DCE) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Warm the mixture to room temperature, then heat to 80 °C for 2–4 hours.

  • Hydrolysis: Cool to 0 °C and carefully quench with a saturated aqueous solution of Sodium Acetate (NaOAc) or NaHCO₃. Crucial Step: Stir vigorously for 1 hour at room temperature to fully hydrolyze the iminium intermediate into the aldehyde.

  • Workup: Extract with Dichloromethane (DCM), dry, and purify via silica gel chromatography.

Protocol C: Deprotection of N-Tosylpyrrole
  • Reaction: Dissolve the N-Tosyl-C-formylpyrrole (1.0 eq) in anhydrous methanol. Add Magnesium turnings (10 eq).

  • Agitation: Stir the suspension at room temperature. Gentle sonication or mild heating (40 °C) can be used to initiate the reaction.

  • Validation: Monitor by TLC. The highly polar free-NH pyrrole will appear at a lower Rf.

  • Workup: Filter the mixture through a pad of Celite to remove excess magnesium salts. Rinse the cake with DCM, concentrate the filtrate, and purify to yield the pure C-formylpyrrole.

References

  • Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Storage of Formyl-Pyrrole Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience erratic downstream results due to the mishandling of for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience erratic downstream results due to the mishandling of formyl-pyrrole compounds, such as pyrrole-2-carboxaldehyde (2-formylpyrrole).

While these compounds are indispensable building blocks in the synthesis of pharmaceuticals and BODIPY fluorescent dyes, they are notoriously temperamental. Their degradation is not random; it follows strict chemical causality. By understanding the mechanisms of over-oxidation and polymerization, we can implement self-validating storage protocols that guarantee reagent integrity.

Mechanistic Insights: The Dual Threat of Degradation

Formyl-pyrroles possess a unique electronic push-pull system. The pyrrole ring is highly electron-rich (making it a strong nucleophile, particularly at the C5 position), while the formyl group (-CHO) is electrophilic and prone to oxidation. When exposed to non-ideal storage conditions, the compound essentially destroys itself through two primary pathways:

  • Auto-Oxidation: Atmospheric oxygen readily oxidizes the formyl group to a carboxylic acid.

  • Condensation/Polymerization: Trace acids or UV light catalyze an electrophilic attack of the formyl carbon by the C5 position of an adjacent pyrrole molecule, leading to dipyrromethene intermediates and, ultimately, dark, intractable porphyrinogenic resins.

FormylPyrroleDegradation Start Pyrrole-2-Carboxaldehyde (Target Compound) Cond1 Atmospheric O2 Ambient Temp Start->Cond1 Cond2 UV Light / Trace Acid Moisture Start->Cond2 Mech1 Auto-Oxidation (Formyl to Carboxyl) Cond1->Mech1 Mech2 Electrophilic Attack (C2-Formyl to C5-Pyrrole) Cond2->Mech2 Prod1 Pyrrole-2-Carboxylic Acid (Loss of Purity) Mech1->Prod1 Over-oxidation Prod2 Dipyrromethene Intermediates & Dark Resins Mech2->Prod2 Condensation

Mechanistic pathways of formyl-pyrrole degradation via oxidation and polymerization.

Troubleshooting Guides & FAQs

Q1: My stored pyrrole-2-carboxaldehyde has turned from a pale yellow solid/oil into a dark brown, viscous resin. What happened, and how can I prevent it? Causality & Solution: This is the hallmark of acid-catalyzed or photo-induced polymerization. Because pyrrole-2-carboxaldehyde can act as both a proton donor and an electrophilic acceptor, it readily polymerizes when exposed to light or trace acidic impurities in solvents[1]. To prevent this, the compound must be stored in tightly sealed amber vials (to block UV initiation) and handled using strictly acid-free, anhydrous solvents.

Q2: My HPLC/NMR analysis shows a significant impurity peak corresponding to a carboxylic acid. How did my formyl-pyrrole over-oxidize during storage? Causality & Solution: The formyl group is highly susceptible to auto-oxidation when exposed to atmospheric oxygen, converting pyrrole-2-carboxaldehyde into pyrrole-2-carboxylic acid[2]. This is a notorious side reaction. To eliminate this, you must purge the headspace of your storage vials with an inert gas (Nitrogen or Argon) before sealing. Never store these compounds in containers with a large volume of ambient air in the headspace.

Q3: How stable is this compound when dissolved in aqueous or biological assay buffers? Causality & Solution: It is highly unstable. Solvation increases molecular collision frequencies, and aqueous media (especially at varying pH levels) accelerate degradation. Studies investigating the enzymatic biosynthesis of pyrrole-2-carbaldehyde have explicitly demonstrated that the compound undergoes significant degradation in aqueous buffer systems over standard 18-hour incubation periods[3]. For biological assays, prepare working solutions freshly on the day of the experiment and discard any unused portions.

Q4: What are the exact shelf-life limits for concentrated stock solutions? Causality & Solution: Solvated formyl-pyrroles degrade exponentially faster than their neat solid/oil counterparts. According to established vendor protocols, clarified stock solutions should be strictly aliquoted and stored at -80°C for a maximum of 6 months, or at -20°C for no longer than 1 month[1].

Quantitative Storage Data

To ensure reproducibility, adhere to the following empirically validated storage parameters:

Storage StateTemperatureAtmosphereLight ExposureMax Shelf LifeVisual Indicator of Degradation
Neat Solid/Oil 2°C to 8°CArgon / N₂Protected (Amber)12 - 24 MonthsDarkening to deep brown/black
Stock Solution -80°CArgon / N₂Protected (Amber)6 MonthsPrecipitation, phase separation
Stock Solution -20°CArgon / N₂Protected (Amber)1 MonthColor shift to dark amber
Working Buffer Room TempAmbientUnprotected< 12 HoursRapid loss of HPLC peak area

Experimental Protocol: Self-Validating Aliquoting System

A protocol is only as good as its ability to prove its own success. Do not rely on "blind" freezing. The following step-by-step methodology incorporates a self-validating baseline check , allowing you to instantly verify the integrity of an aliquot months later without requiring expensive downstream NMR analysis.

Materials Needed:

  • Anhydrous, acid-free solvent (e.g., DMSO or DMF, stored over molecular sieves)

  • Argon or Nitrogen gas line (Schlenk line preferred)

  • Amber glass HPLC-grade vials with PTFE-lined septa caps

  • Silica gel TLC plates and UV lamp (254 nm)

Step-by-Step Workflow:

  • Solvent Degassing: Sparge your anhydrous solvent with Argon for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the neat pyrrole-2-carboxaldehyde in the degassed solvent to your desired stock concentration (e.g., 100 mM). Perform this step inside a glovebox or under a continuous stream of inert gas.

  • Establish the Validation Baseline (Critical Step):

    • Take a 1 µL sample of the fresh stock and spot it on a TLC plate alongside a known, pure reference standard.

    • Elute, dry, and photograph the plate under UV light.

    • Photograph the physical vial to document the exact "pale yellow" hue of the fresh solution. Save these images in your electronic lab notebook (ELN).

  • Aliquoting: Divide the stock solution into single-use amber vials (e.g., 100 µL per vial). Never use a single large vial to avoid freeze-thaw cycles and repeated oxygen exposure.

  • Headspace Purging: Gently blow a stream of Argon over the liquid surface in each vial for 5 seconds to displace ambient air, then immediately cap tightly with a PTFE-lined septum.

  • Storage & Future Validation: Store at -80°C. When an aliquot is thawed for an experiment, perform a rapid visual comparison and a 5-minute TLC run against your ELN baseline. If the color has darkened to brown or a baseline-shifted spot (carboxylic acid) appears on the TLC, discard the aliquot. If it matches, the system has validated the sample's integrity.

References

  • Titchiner, G. R., Marshall, S. A., Miscikas, H., & Leys, D. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts, 12(5), 538. MDPI. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Analysis of Ethyl 5-formyl-1H-pyrrole-3-carboxylate

I have performed a search for the 1H NMR data of ethyl 5-formyl-1H-pyrrole-3-carboxylate. Unfortunately, I was unable to find a direct experimental spectrum or a detailed analysis for this specific compound.

Author: BenchChem Technical Support Team. Date: March 2026

I have performed a search for the 1H NMR data of ethyl 5-formyl-1H-pyrrole-3-carboxylate. Unfortunately, I was unable to find a direct experimental spectrum or a detailed analysis for this specific compound. However, I found a significant amount of data for very similar compounds, such as "ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate" and various other substituted "ethyl 1H-pyrrole-3-carboxylates". This information, combined with the general principles of pyrrole 1H NMR spectroscopy that I have already gathered, will allow me to predict and build a comprehensive analysis for the target molecule. I can use the data from the analogs to establish expected chemical shift ranges and coupling constants. I also have information on suitable NMR solvents and general experimental procedures. Therefore, I have enough information to proceed with creating the detailed guide as requested by the user, by using the available data to make well-informed estimations and comparisons.

I will now proceed to structure the guide, including the experimental protocol, data presentation, and comparative analysis with suitable alternatives, and create the required diagrams and reference list.

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of ethyl 5-formyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of a publicly available, experimentally verified spectrum for this specific compound, this guide leverages established principles of NMR spectroscopy and comparative data from structurally similar analogs to provide a robust, predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify and characterize this molecule and its derivatives.

The Significance of Pyrrole Scaffolds

Pyrrole and its derivatives are fundamental five-membered aromatic heterocycles that form the core of numerous natural products, pharmaceuticals, and functional materials.[1] The precise substitution pattern on the pyrrole ring dictates its biological activity and material properties. Consequently, unambiguous structural elucidation via techniques like NMR spectroscopy is paramount in advancing research and development.

Core Principles of ¹H NMR Spectroscopy of Pyrroles

The chemical shifts of protons on a pyrrole ring are exquisitely sensitive to the electronic nature of its substituents.[1] Electron-withdrawing groups (EWGs), such as the formyl (-CHO) and ethyl carboxylate (-COOEt) groups in our target molecule, generally deshield the ring protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) shield the protons, shifting their signals upfield.[1]

The coupling constants (J-values) between adjacent protons on the pyrrole ring provide crucial information about their connectivity.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Obtaining a high-resolution ¹H NMR spectrum is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.[1]

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the purified ethyl 5-formyl-1H-pyrrole-3-carboxylate.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly that of the N-H proton.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filtration (Optional): For samples with particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to improve spectral quality.

NMR Spectrometer Parameters (300 MHz or 400 MHz):

ParameterRecommended ValueRationale
Pulse Angle30-45°A smaller pulse angle allows for a shorter relaxation delay, reducing the overall experiment time without significantly compromising signal intensity for routine spectra.
Spectral Width~12 ppmThis range is sufficient to encompass all proton signals, from the upfield alkyl protons to the downfield aldehyde and N-H protons.
Acquisition Time2-4 secondsA longer acquisition time results in better resolution of fine splitting patterns.
Relaxation Delay1-2 secondsThis delay allows for the protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.
Number of Scans16-64The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Data for Ethyl 5-formyl-1H-pyrrole-3-carboxylate

Based on the analysis of structurally similar compounds and fundamental NMR principles, the following ¹H NMR data are predicted for ethyl 5-formyl-1H-pyrrole-3-carboxylate.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H9.0 - 12.0broad singlet-
CHO9.5 - 10.0singlet-
H-27.0 - 7.5doublet~1.5-2.5 Hz
H-46.8 - 7.2doublet~1.5-2.5 Hz
-OCH₂CH₃4.2 - 4.4quartet~7.1 Hz
-OCH₂CH₃1.2 - 1.4triplet~7.1 Hz

Comparative Analysis with Structurally Related Pyrroles

To substantiate our predictions, we will compare the expected spectrum of ethyl 5-formyl-1H-pyrrole-3-carboxylate with the experimentally determined ¹H NMR data of two close analogs: Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate and Ethyl 2-formyl-1H-pyrrole-3-carboxylate .

Comparison Table of ¹H NMR Data

CompoundN-H (br s)CHO (s)Pyrrole-H-OCH₂CH₃ (q)-OCH₂CH₃ (t)Other
Ethyl 5-formyl-1H-pyrrole-3-carboxylate (Predicted) 9.0-12.09.5-10.0H-2: 7.0-7.5 (d) H-4: 6.8-7.2 (d)4.2-4.41.2-1.4-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate [2][3]~9.5~9.8-~4.3~1.32-CH₃: ~2.5 (s) 4-CH₃: ~2.2 (s)
Ethyl 2-formyl-1H-pyrrole-3-carboxylate -~10.1H-4: ~7.0 (d) H-5: ~6.2 (d)~4.3~1.4-

Analysis of Comparative Data:

  • Aldehyde Proton (CHO): The aldehyde proton is consistently the most downfield signal (excluding the N-H proton), appearing between 9.5 and 10.1 ppm. This is due to the strong deshielding effect of the carbonyl group.

  • Pyrrole Ring Protons: In the predicted spectrum of our target molecule, the protons at the 2 and 4 positions are expected to be doublets due to coupling with each other. Their chemical shifts are influenced by the adjacent electron-withdrawing groups. The methyl groups in "ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate" simplify the spectrum by replacing these protons with singlets. In "ethyl 2-formyl-1H-pyrrole-3-carboxylate," the positions of the formyl and carboxylate groups are swapped, leading to different chemical shifts for the ring protons.

  • Ethyl Ester Protons (-OCH₂CH₃): The chemical shifts for the ethyl ester group are highly consistent across all three molecules, with the quartet for the methylene protons appearing around 4.2-4.4 ppm and the triplet for the methyl protons around 1.2-1.4 ppm.

  • N-H Proton: The N-H proton signal is typically broad and its chemical shift is highly dependent on the solvent and concentration. It is expected to appear in the range of 9.0 to 12.0 ppm.

Visualizing the Molecular Structure and Key NMR Interactions

To further aid in the understanding of the ¹H NMR analysis, the following diagrams illustrate the molecular structure of ethyl 5-formyl-1H-pyrrole-3-carboxylate and the key proton assignments.

Caption: Molecular structure of ethyl 5-formyl-1H-pyrrole-3-carboxylate.

Caption: Key proton assignments for ¹H NMR analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H NMR analysis of ethyl 5-formyl-1H-pyrrole-3-carboxylate. By leveraging data from structurally similar molecules and fundamental NMR principles, we have established a reliable framework for the identification and characterization of this important heterocyclic compound. The detailed experimental protocol and comparative data analysis herein should serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science.

References

  • Kang, S. S., Li, H. L., Zeng, H. S., & Wang, H. B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. Retrieved from [Link]

  • ResearchGate. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

Sources

Comparative

comparing reactivity of 2-formyl vs 3-formyl pyrrole esters

An in-depth understanding of heterocyclic reactivity is the cornerstone of rational drug design and advanced materials synthesis. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming f...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of heterocyclic reactivity is the cornerstone of rational drug design and advanced materials synthesis. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks stemming from a misunderstanding of the subtle electronic differences within functionalized heterocycles.

This guide provides an objective, data-backed comparison of the reactivity profiles of 2-formyl pyrrole esters versus 3-formyl pyrrole esters , focusing on their behavior in nucleophilic addition reactions.

The reactivity of a formyl group attached to a pyrrole ring is dictated by the precise balance of resonance stabilization and inductive effects. The pyrrole ring is inherently electron-rich, as the nitrogen lone pair delocalizes to fulfill the Hückel aromaticity criteria[1]. However, the regiochemistry of the substituents fundamentally alters how this electron density is distributed.

The Vinylogous Amide Effect in 2-Formyl Pyrroles

In 2-formylpyrroles, the formyl group is in direct conjugation with the nitrogen lone pair. This allows for the formation of a highly stable resonance contributor where the nitrogen bears a positive charge and the carbonyl oxygen bears a negative charge (a vinylogous amide system). This massive influx of electron density significantly reduces the partial positive charge on the carbonyl carbon, rendering it poorly electrophilic and sluggish in nucleophilic additions[2].

Cross-Conjugation in 3-Formyl Pyrroles

Conversely, when the formyl group is located at the C3 position, resonance donation from the nitrogen is less direct and relies on less stable, cross-conjugated resonance contributors[1]. Because the carbonyl carbon is shielded from the full brunt of the nitrogen's electron donation, it retains a higher degree of electrophilicity, making 3-formyl pyrroles substantially more reactive toward nucleophiles.

The Ester Perturbation

Introducing an ester group (e.g., -COOEt) onto the pyrrole ring adds a strong electron-withdrawing force. The ester group pulls electron density out of the aromatic system via inductive and resonance effects. This global depletion of ring electron density severely hampers the nitrogen's ability to donate electrons to the formyl group, thereby increasing the electrophilicity of the formyl carbon in both isomers[3].

ResonanceLogic N1 Pyrrole N-Lone Pair (Electron Donor) N2 2-Formyl Position (Strong Conjugation) N1->N2 Direct Resonance N3 3-Formyl Position (Weak Conjugation) N1->N3 Cross Conjugation N4 Lower Electrophilicity (Stable/Less Reactive) N2->N4 Vinylogous Amide Effect N5 Higher Electrophilicity (More Reactive) N3->N5 Reduced Stabilization N6 Ester Group (-COOR) (Electron Withdrawing) N6->N4 Inductive Pull N6->N5 Inductive Pull

Logical relationship of electronic effects dictating formyl pyrrole reactivity.

Comparative Reactivity Profile

To objectively compare the performance of these scaffolds, we evaluate their relative reaction rates ( krel​ ) in a standard Knoevenagel condensation with malononitrile. The data below synthesizes established kinetic principles for these specific heterocyclic environments.

SubstrateCarbonyl ElectrophilicityRelative Reaction Rate ( krel​ )Typical Yield (%)
2-Formylpyrrole Low1.0 (Baseline)65%
3-Formylpyrrole Moderate~3.582%
Ethyl 2-formylpyrrole-4-carboxylate Moderate-High~5.288%
Ethyl 3-formylpyrrole-2-carboxylate High~8.495%

Data Interpretation: The baseline 2-formylpyrrole is the least reactive due to maximum resonance stabilization[2]. Shifting the formyl group to the 3-position increases the reaction rate by a factor of 3.5. The introduction of the electron-withdrawing ester group further accelerates the reaction, with the 3-formyl-2-ester configuration proving to be the most highly activated electrophile in this series[3].

Self-Validating Experimental Protocol: Competitive Kinetic Analysis

Protocol: In-Situ NMR Monitoring of Knoevenagel Condensation

Objective: Determine the relative reaction rate ( krel​ ) between Ethyl 2-formylpyrrole-4-carboxylate and Ethyl 3-formylpyrrole-2-carboxylate.

Step-by-Step Methodology:

  • Sample Preparation: In a dry vial, dissolve exactly 0.10 mmol of Ethyl 2-formylpyrrole-4-carboxylate and 0.10 mmol of Ethyl 3-formylpyrrole-2-carboxylate in 0.6 mL of deuterated ethanol (Ethanol- d6​ ).

  • Baseline Acquisition: Transfer the solution to an NMR tube and acquire a baseline 1H NMR spectrum. Note the distinct chemical shifts of the aldehyde protons (typically ~9.5 ppm for the 2-formyl and ~9.8 ppm for the 3-formyl).

  • Reagent Introduction: Inject 0.10 mmol of malononitrile (the limiting reagent) and 5 mol% of piperidine (catalyst) directly into the NMR tube. Invert rapidly to mix.

  • Kinetic Monitoring: Insert the tube into the NMR spectrometer pre-heated to 25 °C. Acquire spectra automatically every 2 minutes for 1 hour.

  • Data Processing & Validation: Integrate the decaying aldehyde proton signals against the growing vinylic proton signals of the products.

  • Causality Check: Because malononitrile is the limiting reagent, the two substrates must compete for it. The ratio of the integrated product peaks directly yields the relative rate constant ( krel​ ). The sum of unreacted aldehydes and formed products must equal 0.20 mmol at all time points, validating the integrity of the experiment.

ExperimentalWorkflow S1 Equimolar Mixture (2-Formyl + 3-Formyl) S2 Add Malononitrile & Piperidine (Cat.) S1->S2 S3 In-Situ 1H NMR (Monitor Aldehyde Protons) S2->S3 S4 Calculate k_rel (Self-Validating Mass Balance) S3->S4

Self-validating experimental workflow for competitive kinetic analysis.

Synthetic Considerations & Sourcing

When planning synthetic routes, it is crucial to recognize that 2-formyl pyrroles are vastly easier to synthesize via direct Vilsmeier-Haack formylation due to the high nucleophilicity of the C2 position[1]. Synthesizing 3-formyl pyrroles often requires circuitous routes, such as blocking the C2/C5 positions or utilizing specialized Knorr-type condensations followed by specific reduction protocols[4]. Therefore, while 3-formyl pyrrole esters offer superior electrophilic reactivity, their procurement requires more advanced synthetic planning.

References

  • Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. National Institutes of Health (NIH).[Link]

  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. King Saud University.[Link]

  • Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. MDPI.[Link]

Sources

Validation

A Comparative Guide to the Biological Activities of Pyrrole-Carboxylate and Pyrazole-Carboxylate Scaffolds

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are fundamental scaffolds for the development of novel therapeutic agents. Among these, pyrrole and pyrazole cores, particularly when functionalized with carboxylate moieties, have garnered significant attention due to their diverse and potent biological activities. This guide provides a comparative analysis of the biological profiles of ethyl 5-formyl-1H-pyrrole-3-carboxylate and its related pyrrole-carboxylate derivatives against the well-established biological activities of pyrazole-carboxylate compounds. While specific experimental data for ethyl 5-formyl-1H-pyrrole-3-carboxylate is limited, this guide will draw upon the broader class of pyrrole-3-carboxylates to provide a valuable comparative perspective for researchers in drug discovery.

Introduction to the Heterocyclic Scaffolds

Pyrrole-3-carboxylates: The pyrrole ring is a five-membered aromatic heterocycle that is a constituent of many biologically active natural products and synthetic drugs.[1][2] The introduction of a carboxylate group at the 3-position and other substituents can significantly modulate the molecule's physicochemical properties and biological activities. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a structurally related compound, serves as a key intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors, hinting at the potential for anticancer applications within this class of molecules.[3]

Pyrazole-carboxylates: Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms. This structural feature imparts distinct electronic properties compared to pyrroles. Pyrazole-carboxylate derivatives have been extensively studied and are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[4][5]

Comparative Analysis of Biological Activities

This section will delve into a side-by-side comparison of the known biological activities of these two classes of compounds, supported by experimental data from the literature.

Anticancer Activity

Pyrrole-3-Carboxylate Derivatives: The pyrrole scaffold is a common feature in a number of anticancer agents.[1] Derivatives of ethyl-2-amino-pyrrole-3-carboxylate have demonstrated potent cytotoxic activities against various soft tissue cancer cell lines.[6] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to a G2/M cell-cycle arrest and subsequent apoptosis.[6] While direct cytotoxic data for ethyl 5-formyl-1H-pyrrole-3-carboxylate is not readily available, its structural similarity to intermediates used in the synthesis of RTK inhibitors suggests that this class of compounds could be explored for anticancer properties.[3]

Pyrazole-Carboxylate Derivatives: The anticancer potential of pyrazole-carboxylate derivatives is well-documented. Numerous studies have reported their cytotoxic effects against a range of cancer cell lines. For instance, novel pyrazole derivatives have been synthesized and shown to induce apoptosis and cause a partial G2/M block in cell cycle progression.[7] Some derivatives have been found to interact with the microtubular cytoskeletal system, disrupting tubulin polymerization.[7]

Compound Class Example Derivative Cancer Cell Line Activity (IC50) Reference
Pyrrole-3-CarboxylateEthyl-2-amino-pyrrole-3-carboxylate (EAPC-20)SK-LMS-1 (leiomyosarcoma)Potent inhibition[6]
Pyrrole-3-CarboxylateEthyl-2-amino-pyrrole-3-carboxylate (EAPC-24)RD (rhabdomyosarcoma)Potent inhibition[6]
Pyrazole DerivativeCompound 12dA2780 (ovarian)High antiproliferative activity[7]
Pyrazole DerivativeCompound 12dA549 (lung)High antiproliferative activity[7]
Antimicrobial Activity

Pyrrole-3-Carboxylate Derivatives: Pyrrole-containing compounds are known to possess a broad spectrum of antimicrobial activities.[2][8] For example, certain synthetic pyrrole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[8] One study reported that a derivative of 1H-pyrrole-2-carboxylate exhibited a minimum inhibitory concentration (MIC) of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv.[2]

Pyrazole-Carboxylate Derivatives: The pyrazole nucleus is a key pharmacophore in many antimicrobial agents. A variety of pyrazole-carboxylate derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[5] For example, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate has demonstrated significant activity against E. coli and P. aeruginosa, with MIC values comparable to ampicillin.[5] Another derivative, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, was found to be more active than fluconazole against C. parapsilosis.[5]

Compound Class Example Derivative Microorganism Activity (MIC) Reference
Pyrrole-2-CarboxylateENBHEDPCMycobacterium tuberculosis H37Rv0.7 µg/mL[2]
Pyrazole-3-CarboxylateEthyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateE. coli0.038 µmol/mL[5]
Pyrazole-3-CarboxylateEthyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015 µmol/mL[5]
Anti-inflammatory Activity

Pyrrole-3-Carboxylate Derivatives: While less documented than for pyrazoles, some pyrrole derivatives have shown anti-inflammatory properties. For instance, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats, particularly after repeated dosing.[9] This effect was associated with a reduction in the pro-inflammatory cytokine TNF-α.[9]

Pyrazole-Carboxylate Derivatives: The anti-inflammatory activity of pyrazole derivatives is a cornerstone of their therapeutic potential, with celecoxib being a well-known COX-2 inhibitor. Numerous studies have demonstrated the potent anti-inflammatory effects of pyrazole-carboxylate derivatives.[4][10] For example, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and showed significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[4][10] Specifically, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited notable activity.[4][10] The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key enzyme in the inflammatory cascade.

Compound Class Example Derivative Assay Activity Reference
Pyrrole Derivative2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema (rat)Significant reduction in edema[9]
Pyrazole-3-CarboxylateEthyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced paw edema (rat)Significant anti-inflammatory activity[4][10]
Pyrazole-3-CarboxylateEthyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateCarrageenan-induced paw edema (rat)Significant anti-inflammatory activity[4][10]

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays discussed in this guide.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][12][13]

Materials:

  • 96-well tissue culture plates

  • Test compound (e.g., pyrrole or pyrazole derivative)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound (Serial Dilutions) incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Data Analysis (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15][16][17][18]

Materials:

  • 96-well microtiter plates

  • Test compound

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline or broth for inoculum preparation

  • McFarland standard (0.5)

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the broth medium directly in the wells of a 96-well plate (typically 50 µL per well).

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no visible growth (turbidity). Alternatively, the absorbance can be read using a microplate reader.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[19][20][21][22][23]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water. Divide the rats into groups (n=6 per group): vehicle control, positive control, and test compound groups.

  • Compound Administration: Administer the test compound, positive control, or vehicle orally or via intraperitoneal injection.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 (constitutive) COX-2 (inducible) Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Carboxylate Pyrazole-Carboxylate Derivatives (e.g., Celecoxib) Pyrazole_Carboxylate->COX_Enzymes Inhibition (Primarily COX-2)

Caption: Mechanism of anti-inflammatory action of pyrazole-carboxylates via COX inhibition.

Conclusion

This comparative guide highlights the significant therapeutic potential of both pyrrole-carboxylate and pyrazole-carboxylate scaffolds. While pyrazole-carboxylates are well-established as potent anti-inflammatory, anticancer, and antimicrobial agents with a considerable body of supporting experimental data, the biological profile of ethyl 5-formyl-1H-pyrrole-3-carboxylate and its close analogues remains an area ripe for further investigation. The structural relationship of some pyrrole-3-carboxylates to known kinase inhibitors suggests that these compounds may hold promise, particularly in the realm of oncology. Future research should focus on the systematic evaluation of substituted pyrrole-3-carboxylates to unlock their full therapeutic potential and to provide a more direct comparison with their pyrazole counterparts.

References

  • JOVE. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

  • Wiley Online Library. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • Karlsruhe Institute of Technology. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Retrieved from [Link]

  • Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Retrieved from [Link]

  • ResearchGate. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • PubMed. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Retrieved from [Link]

  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Bentham Science. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

  • PMC. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Retrieved from [Link]

  • MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and antimicrobial activity of some new pyrrole derivatives. Retrieved from [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • PMC. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • PubMed. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Retrieved from [Link]

  • PubMed. (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Retrieved from [Link]

  • MDPI. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • PubMed. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. Retrieved from [Link]

Sources

Comparative

X-ray diffraction data for substituted pyrrole derivatives

Structural Elucidation of Substituted Pyrrole Derivatives: A Comparative Guide to SCXRD, PXRD, and MicroED As a Senior Application Scientist specializing in structural elucidation, I approach the crystallographic analysi...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of Substituted Pyrrole Derivatives: A Comparative Guide to SCXRD, PXRD, and MicroED

As a Senior Application Scientist specializing in structural elucidation, I approach the crystallographic analysis of substituted pyrroles not merely as a data collection exercise, but as a thermodynamic puzzle. Substituted pyrroles form the core pharmacophore of numerous blockbuster drugs, including atorvastatin and sunitinib. The biological efficacy, solubility, and patentability of these active pharmaceutical ingredients (APIs) are intrinsically linked to their 3D spatial arrangement, absolute stereochemistry, and polymorphic state.

When characterizing novel pyrrole derivatives, selecting the optimal X-ray or electron diffraction technique is critical. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and the emerging Microcrystal Electron Diffraction (MicroED), providing actionable, self-validating protocols and empirical data to streamline your structural workflows.

The Causality of Technique Selection

Why do we choose one diffraction method over another? The answer lies in the crystallization thermodynamics of the target pyrrole derivative. Pyrroles with bulky substituents often suffer from steric hindrance, making the growth of large, well-ordered single crystals thermodynamically unfavorable.

  • SCXRD remains the gold standard for structural biology and materials science, offering sub-angstrom resolution and unambiguous assignment of hydrogen bond networks[1]. However, it strictly requires macroscopic crystals (>50 μm)[2].

  • PXRD is utilized when only bulk microcrystalline powder is available. While it suffers from 3D data compression into 1D (resulting in peak overlap), advanced direct-space structure solution methods and Rietveld refinement have made it a robust tool for phase identification and polymorph screening in organic electronics and pharmaceuticals[3].

  • MicroED bridges the critical gap between the two. Utilizing a cryo-electron microscope, MicroED can solve structures from nanocrystals (100 nm to 1 μm)[1]. Because electrons interact with matter much more strongly than X-rays, MicroED requires only femtograms of sample, completely bypassing the bottleneck of macroscopic crystal growth[4].

Decision Matrix Workflow

To systematically determine the most appropriate analytical path for your synthesized pyrrole, follow the decision matrix below based on sample morphology and size.

Workflow A Synthesized Pyrrole API B Assess Crystal Size A->B C > 50 μm Crystals? B->C D SCXRD (Gold Standard) C->D Yes E 100 nm - 1 μm Crystals? C->E No F MicroED (Nano-crystals) E->F Yes G Bulk Powder? E->G No H PXRD (Phase/Polymorph) G->H Yes

Decision matrix for selecting the optimal diffraction technique for pyrrole derivatives.

Quantitative Comparison of Diffraction Techniques

The following table summarizes the operational parameters and performance metrics of each technique when applied to small-molecule pyrrole pharmaceuticals.

Feature / MetricSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)Powder XRD (PXRD)
Optimal Crystal Size > 50 μm (Macroscopic)100 nm – 1 μm (Nanoscopic)Bulk Polycrystalline Powder
Sample Quantity ~1 – 5 mg< 1 mg (Femtograms per crystal)~10 – 50 mg
Data Resolution Sub-angstrom (< 0.8 Å)High (~0.8 – 1.1 Å)Lower (Limited by 1D peak overlap)
Absolute Configuration Routine (via Anomalous Dispersion)Feasible (via Dynamical Refinement or Chiral Salts)Highly Challenging
Primary Pyrrole Utility Unambiguous 3D mapping of H-bond motifs (e.g., s-cis dimers)Rapid analysis of insoluble derivatives & overcoming crystallization bottlenecksPhase purity, bulk formulation, & batch-to-batch consistency

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, an experimental protocol must have built-in validation steps. Below are the optimized, step-by-step workflows for SCXRD and MicroED applied to pyrrole derivatives.

Protocol A: SCXRD for Tetra-Substituted Pyrroles

Objective: Elucidate the absolute stereochemistry and hydrogen-bond network of a novel pyrrole derivative.

  • Crystal Growth via Vapor Diffusion: Dissolve 5 mg of the pyrrole in a minimum volume of a good solvent (e.g., THF). Place the unsealed vial inside a larger sealed chamber containing a volatile poor solvent (e.g., pentane).

    • Causality: Vapor diffusion provides a highly controlled, slow supersaturation gradient, reducing the nucleation rate and promoting the growth of large, defect-free crystals[5].

    • Self-Validation: Inspect the resulting crystal under a polarized light microscope. A sharp, uniform extinction every 90° of rotation confirms a single, untwinned crystal lattice.

  • Cryogenic Mounting & Data Collection: Coat the crystal in paratone oil, mount it on a Kapton loop, and immediately flash-cool to 100 K in a nitrogen stream. Collect a full sphere of data using CuKα radiation (λ = 1.54184 Å)[6].

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the signal-to-noise ratio of high-angle reflections required for sub-angstrom resolution[6].

    • Self-Validation: Collect preliminary frames. Sharp, well-defined diffraction spots with a mosaicity of < 0.5° validate crystal quality before committing to a full data collection run.

Protocol B: MicroED for Insoluble Pyrrole APIs

Objective: Rapid structure determination from a microcrystalline powder where SCXRD crystal growth failed.

  • Nanocrystal Suspension & Grid Preparation: Suspend 1 mg of the pyrrole powder in a non-solvent (e.g., hexane). Apply mild bath sonication for 2 minutes. Drop-cast 2 μL onto a glow-discharged holey carbon TEM grid and blot dry.

    • Causality: Unlike SCXRD, MicroED requires crystals thin enough (100–300 nm) to allow electron transmission without excessive dynamical scattering (multiple scattering events), which distorts intensity data[7].

    • Self-Validation: Screen the grid in the TEM at low magnification. The presence of isolated, electron-transparent (light gray) crystals confirms successful sample preparation.

  • Continuous Rotation Data Collection: Cool the stage to liquid nitrogen temperatures. Use a highly attenuated electron beam (e.g., 0.01 e⁻/Ų/s) and continuously rotate the stage at 0.5°/s while recording on a fast CMOS detector[7].

    • Causality: Organic pyrrole derivatives are highly beam-sensitive. Ultra-low dose rates combined with continuous rotation spread the radiation dose across the crystal, preserving the lattice integrity during data collection.

    • Self-Validation: Process the initial frames using DIALS or XDS software. Successful indexing of the unit cell parameters validates that the crystal is ordered and the data is suitable for integration[1].

Mechanistic Insights: Hydrogen Bonding and Conformational Control

The exact 3D conformation of substituted pyrroles directly dictates their target binding affinity and macroscopic physical properties. For instance, crystallographic analysis of pyrrol-2-yl chloromethyl ketones reveals that despite identical core structures, varying the halogen substitution drastically alters the solid-state hydrogen-bonding motifs[8].

SCXRD data explicitly demonstrates that methyl pyrrole-2-carboxylate structures are stabilized by N-H···O hydrogen bonds, forming a specific C(5) chain motif along the crystallographic b-axis[8]. Furthermore, X-ray analysis confirms that pyrrole-2-carboxylic acids preferentially crystallize as s-cis conformers, which dimerize through R2 2(8) and R2 2(10) motifs[8].

Understanding these motifs is critical for drug development; if a pyrrole API forms strong intermolecular dimers in the solid state, its aqueous solubility and subsequent bioavailability may be significantly reduced. In cases where absolute stereochemistry must be determined but large crystals cannot be grown, MicroED can be utilized in tandem with chiral salt formation to confidently assign the absolute configuration of the pyrrole derivative[9].

Sources

Validation

comparing the efficacy of different formylating agents

As a Senior Application Scientist, I approach formylation not merely as a routine functional group addition, but as a strategic maneuver in multi-step organic synthesis. The introduction of a formyl group (-CHO) serves m...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach formylation not merely as a routine functional group addition, but as a strategic maneuver in multi-step organic synthesis. The introduction of a formyl group (-CHO) serves multiple critical functions: it acts as a robust protecting group for amines during peptide synthesis, a precursor to isocyanides, and a fundamental structural motif in many active pharmaceutical ingredients (APIs)[1],[2].

The selection of a formylating agent dictates the reaction's efficiency, chemoselectivity, functional group tolerance, and scalability. This guide provides an in-depth, objective comparison of the most prominent formylating agents, dissecting their mechanistic causality and providing self-validating experimental protocols to ensure reproducible success in the laboratory.

Mechanistic Causality: How Formylating Agents Operate

Most formylating agents operate via a nucleophilic acyl substitution pathway. The efficacy of an agent is fundamentally governed by two factors: the electrophilicity of its carbonyl carbon and the stability of its leaving group .

Mechanism Amine Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Agent Formylating Agent (e.g., AFA) Agent->Intermediate Electrophilic Center Product Formamide (Target Product) Intermediate->Product Collapse & Deprotonation LeavingGroup Leaving Group (e.g., Acetate) Intermediate->LeavingGroup Elimination

Nucleophilic acyl substitution mechanism for N-formylation.

Comparative Efficacy of Key Formylating Agents

Acetic Formic Anhydride (AFA)

AFA is a highly reactive mixed anhydride. The causality behind its exceptional performance lies in the differential sterics and electronics of its two carbonyl centers. The formyl carbon is less sterically hindered and more electrophilic than the acetyl carbon[3]. Consequently, nucleophilic attack by an amine is directed exclusively to the formyl group, yielding the formamide rather than the acetamide[3]. AFA provides near-quantitative yields in under 15 minutes, even for sterically hindered substrates[3],[4]. However, it is sensitive to moisture and prone to decomposition into carbon monoxide and acetic acid, necessitating careful in situ generation[5].

Activated Formates: Cyanomethyl and Pentafluorophenyl Formate

When bench stability and precise chemoselectivity are paramount, activated formates are the reagents of choice.

  • Pentafluorophenyl Formate: This reagent utilizes the highly electron-withdrawing pentafluorophenyl ring to activate the ester, making the phenoxide a superior leaving group. It is widely utilized in solid-phase peptide synthesis for rapid, racemization-free N-formylation[6],[7].

  • Cyanomethyl Formate: Operating on a similar principle, this agent utilizes a nitrile group for activation. It is remarkably chemoselective, capable of formylating primary amines in the presence of unprotected secondary or primary alcohols (e.g., ethanolamine) without inducing unwanted O-formylation[8],[9],[10].

Vilsmeier-Haack Reagent (POCl₃ / DMF)

For the direct C-formylation of electron-rich aromatic systems (e.g., indoles, pyrroles, anilines), the Vilsmeier-Haack reagent is the gold standard. The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier intermediate), which undergoes electrophilic aromatic substitution to install the formyl group directly onto the aromatic ring[2].

Catalytic Formic Acid Systems

In the context of green chemistry and industrial scale-up, using formic acid directly is highly desirable but traditionally requires harsh thermal dehydration conditions. Recent advances utilize catalysts to activate formic acid under mild conditions. For instance, Indium (10 mol%) under solvent-free conditions at 70 °C achieves highly chemoselective N-formylation of amines[11]. Similarly, heterogeneous solid acid catalysts like Amberlyst-15 facilitate the O-formylation of alcohols with ethyl formate at room temperature, allowing for easy catalyst recovery via simple filtration[12].

Workflow Start Target Substrate Aromatic Electron-Rich Aromatic (C-Formylation) Start->Aromatic Amine Amine/Alcohol (N- or O-Formylation) Start->Amine Vilsmeier Vilsmeier-Haack (POCl3/DMF) Aromatic->Vilsmeier Steric Sterically Hindered or Fast Reaction Needed? Amine->Steric AFA Acetic Formic Anhydride (AFA) Steric->AFA Yes Chemo Chemoselectivity Required? (Amine over Alcohol) Steric->Chemo No Activated Cyanomethyl Formate / Pentafluorophenyl Formate Chemo->Activated Yes Green Green Chemistry / Scale-up? Chemo->Green No FormicAcid Formic Acid + Catalyst (e.g., Indium) Green->FormicAcid Yes

Logical decision tree for selecting the optimal formylating agent.

Quantitative Efficacy Data

The following table synthesizes experimental yield data across different formylating systems to aid in reagent selection based on project constraints.

Formylating AgentTarget Substrate TypeTypical Reaction ConditionsReaction TimeExpected Yield (%)
Acetic Formic Anhydride (AFA) Primary/Secondary AminesTHF or Ether, -20 °C to RT< 15 min97–100%[3],[4]
Pentafluorophenyl Formate Amino Acids / AminesDCM or EtOAc, RT10–30 min85–98%,[7]
Cyanomethyl Formate Amines (Chemoselective)Neat or DCM, RT2–22 h80–95%[8],
Vilsmeier-Haack (POCl₃/DMF) Electron-rich AromaticsDMF, 60–80 °C6–17 h75–90%[2]
Formic Acid + Indium (10 mol%) Amines (Solvent-free)Neat, 70 °C1–24 h85–92%[11]
Ethyl Formate + Amberlyst-15 Primary AlcoholsNeat, RT2–5 h70–76%[12]

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (the why) and a validation checkpoint to confirm the reaction trajectory before proceeding.

Protocol 1: High-Efficiency N-Formylation via In Situ Acetic Formic Anhydride (AFA)

This protocol is optimal for sterically hindered amines or when rapid, quantitative conversion is required[3],[5].

  • AFA Generation: Under a strictly anhydrous argon atmosphere, add sodium formate (1.5 equiv) to anhydrous diethyl ether. Cool the suspension to 0 °C using an ice bath. Dropwise, add acetyl chloride (1.2 equiv).

    • Causality: Temperature control is critical. Exceeding 0 °C promotes the decomposition of the newly formed mixed anhydride into carbon monoxide and acetic acid[5].

    • Validation Checkpoint: The absence of vigorous gas evolution (bubbling) during generation confirms the mixed anhydride remains intact.

  • Nucleophilic Addition: After stirring for 1 hour at 0 °C, add the target amine (1.0 equiv) dissolved in anhydrous THF dropwise over 5 minutes. Allow the reaction to warm to room temperature and stir for 15 minutes[3].

  • Quench & Workup: Pour the mixture into saturated aqueous NaHCO₃.

    • Causality: The basic quench neutralizes the acetic acid byproduct and any unreacted AFA, preventing reverse hydrolysis of the product during extraction.

  • Isolation: Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: Post-reaction TLC should indicate complete consumption of the starting amine. IR spectroscopy of the isolated product must reveal a sharp, distinct formamide C=O stretch at ~1650–1680 cm⁻¹ and the complete absence of the mixed anhydride double-peak (~1790 and ~1720 cm⁻¹).

Protocol 2: Chemoselective N-Formylation using Cyanomethyl Formate

This protocol is optimal for multifunctional molecules (e.g., amino alcohols) where selective N-formylation is required without protecting the hydroxyl groups[9],[10].

  • Reaction Setup: In a round-bottom flask, combine the amino alcohol (e.g., ethanolamine, 1.0 equiv) and cyanomethyl formate (1.1 equiv) at room temperature. No solvent is strictly necessary (neat reaction), though DCM can be used for solid substrates[9].

    • Causality: Cyanomethyl formate is sufficiently reactive to formylate the more nucleophilic amine, but not electrophilic enough to react with the hydroxyl group without a strong base or catalyst[9].

  • Stirring: Stir vigorously for 2 hours. The reaction is mildly exothermic.

  • Isolation: The byproduct (cyanomethanol) rapidly decomposes into formaldehyde and hydrogen cyanide, or is easily washed away during a standard aqueous workup. Concentrate the mixture under vacuum.

    • Validation Checkpoint: ¹H NMR spectroscopy of the crude mixture is the ultimate validator here. The spectra will show a new formyl proton singlet (δ ~8.0-8.2 ppm). Crucially, the integration of the protons adjacent to the hydroxyl group will remain unchanged, confirming absolute chemoselectivity (no O-formylation occurred).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ethyl 5-formyl-1H-pyrrole-3-carboxylate

Comprehensive Safety and Operational Guide: Handling Ethyl 5-formyl-1H-pyrrole-3-carboxylate As a privileged scaffold in drug discovery, pyrrole derivatives like ethyl 5-formyl-1H-pyrrole-3-carboxylate are foundational t...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Ethyl 5-formyl-1H-pyrrole-3-carboxylate

As a privileged scaffold in drug discovery, pyrrole derivatives like ethyl 5-formyl-1H-pyrrole-3-carboxylate are foundational to synthesizing kinase inhibitors and advanced therapeutics. However, the exact structural features that make this molecule synthetically valuable—specifically its electrophilic formyl group—also dictate its hazard profile.

This guide provides researchers with a self-validating, causally-driven framework for handling, transferring, and disposing of this compound, ensuring both scientific integrity and uncompromising laboratory safety.

Mechanistic Hazard Analysis (The "Why")

To handle a chemical safely, one must understand the molecular basis of its toxicity. Ethyl 5-formyl-1H-pyrrole-3-carboxylate is classified under the Globally Harmonized System (GHS) with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

The Causality of Irritation: The compound presents as a fine, crystalline powder. The 5-formyl group is highly electrophilic. If aerosolized dust contacts the mucous membranes of the respiratory tract or the conjunctiva of the eyes, the aldehyde moiety can rapidly undergo Schiff base formation with primary amines present on biological proteins[2]. This covalent interaction triggers localized cellular inflammation, directly causing the severe irritation described by H315, H319, and H335[2]. Consequently, mitigating dust generation and preventing dermal/mucosal contact are the central pillars of this safety protocol.

Mandatory Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, laboratory personnel must utilize appropriate PPE validated against specific operational hazards[3]. The table below outlines the quantitative specifications and self-validating inspection protocols required before handling this compound.

Table 1: PPE Specifications and Quantitative Validation Metrics

PPE CategorySpecificationScientific RationaleValidation / Inspection Protocol
Hand Protection Nitrile (NBR) Gloves(Min. thickness: 0.11 mm)Nitrile provides excellent barrier resistance against solid organic electrophiles, preventing dermal sensitization[3].Air-Inflation Test: Trap air in the glove and roll the cuff to check for micro-punctures before donning.
Eye/Face Protection Chemical Safety Goggles(ANSI Z87.1 / EN 166)Forms a complete seal around the eyes, preventing airborne dust from reacting with conjunctival proteins[3].Seal Check: Visually inspect the rubber seal for degradation; ensure strap tension provides a gapless fit.
Respiratory Protection N95 / P2 Particulate RespiratorFilters ≥ 95% of airborne particulates. Required if handling outside a certified fume hood[3].User Seal Check: Perform positive and negative pressure checks to ensure no air leaks around the edges.
Body Protection Flame-Resistant Lab Coat(100% Cotton or Nomex)Prevents electrostatic discharge (which can aerosolize powders) and protects against incidental contact.Fit Check: Ensure sleeves fully cover the wrists and are tucked under the glove cuffs.

Operational Workflow & Handling Protocol

Handling reactive solids requires a systematic approach to minimize aerosolization and static cling. According to the National Research Council's Prudent Practices in the Laboratory, all transfers of respiratory irritants must be strictly contained[4].

OperationalWorkflow Start Pre-Operation: PPE & Fume Hood Check Weigh Weighing: Enclosed Balance / Static Control Start->Weigh Transfer Transfer: Sealed Container to Reactor Weigh->Transfer React Reaction Setup: Inert Atmosphere (N2/Ar) Transfer->React Decon Decontamination: Clean Tools & Dispose PPE React->Decon

Fig 1. Standard operational workflow for handling reactive pyrrole derivatives.

Step-by-Step Methodology:

  • Environmental Validation: Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm). Do not proceed if the flow alarm is active[4].

  • Static Mitigation: Pyrrole powders are prone to static cling. Wipe the exterior of the chemical container and the balance draft shield with a static-dissipative cloth to prevent the powder from repelling off the spatula.

  • Weighing: Using a clean, grounded anti-static spatula, transfer the required mass of ethyl 5-formyl-1H-pyrrole-3-carboxylate into a pre-tared, sealable glass vial.

  • Containment & Transport: Cap the vial inside the fume hood before transporting it to the reaction station. Never transport open containers of respiratory irritants across the laboratory space[4].

  • Tool Decontamination: Wipe down the balance and spatula with a solvent (e.g., ethanol or isopropanol) that effectively solubilizes the organic residue, followed by a distilled water wipe.

Spill Response & Decontamination Strategy

In the event of a spill, the primary objective is to prevent the powder from becoming airborne. Never use dry sweeping with a standard broom , as this will instantly aerosolize the irritant[1].

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess Evac Evacuate & Call EHS (Large Spill) Assess->Evac > 50g or High Exposure Clean Don PPE & Secure Area (Small Spill) Assess->Clean < 50g Localized Sweep Dry Sweep / Vacuum (Avoid Dust) Clean->Sweep Wash Wash Area with Soap & Water Sweep->Wash Dispose Hazardous Waste Disposal Wash->Dispose

Fig 2. Decision matrix and containment protocol for solid chemical spills.

Step-by-Step Spill Protocol:

  • Assessment: Determine the spill volume. For localized benchtop spills (<50g), proceed with laboratory cleanup. For larger spills, evacuate the immediate area and contact Environmental Health and Safety (EHS)[4].

  • Containment: Do not spray water directly onto the powder, as this can spread the hydrophobic organic material.

  • Collection: Use a HEPA-filtered vacuum designed for hazardous particulates, or carefully cover the powder with a damp, solvent-compatible absorbent pad to suppress dust generation, then scoop it into a container[1].

  • Chemical Decontamination: Wash the affected surface with a mild surfactant and warm water to remove residual organic material[2].

Waste Disposal Plan

Improper disposal of pyrrole derivatives can lead to environmental contamination and regulatory violations.

  • Solid Waste: All contaminated consumables (weighing boats, spatulas, absorbent pads, and compromised gloves) must be placed in a designated, robustly sealed hazardous waste container.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste: Contains Pyrrole-3-carboxylate derivatives (Irritant)."

  • Disposal Routing: Dispose of contents and containers via an approved, licensed waste disposal plant. Do not flush any residual powder down laboratory sinks[2].

Sources

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